Product packaging for 2-Bromo-3-methylpyridin-4-amine(Cat. No.:CAS No. 79055-61-1)

2-Bromo-3-methylpyridin-4-amine

Cat. No.: B1280531
CAS No.: 79055-61-1
M. Wt: 187.04 g/mol
InChI Key: NYMGGRYETCRBSP-UHFFFAOYSA-N
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Description

2-Bromo-3-methylpyridin-4-amine (CAS#: 847799-64-8) is a high-purity brominated pyridine derivative serving as a versatile building block in organic synthesis and pharmaceutical research . With a molecular formula of C 6 H 7 BrN 2 and a molecular weight of 187.037 g/mol, this compound is characterized by its bromine substituent and amine functional group, which make it a valuable intermediate for nucleophilic substitution reactions and metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig amination . Its primary research value lies in its role as a key precursor in the development of active pharmaceutical ingredients (APIs) and other complex heterocyclic compounds . The structure of this compound, featuring a sterically distinct bromine atom, is particularly useful for creating molecular libraries for drug discovery screenings and for the synthesis of ligands that target various biological receptors. As a stable, aminopyridine derivative, it is instrumental in medicinal chemistry efforts aimed at discovering new therapeutic agents. To preserve stability and purity, this product should be stored in a cool, dark place at 2-8°C, preferably under an inert atmosphere . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B1280531 2-Bromo-3-methylpyridin-4-amine CAS No. 79055-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGGRYETCRBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505453
Record name 2-Bromo-3-methylpyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-61-1
Record name 2-Bromo-3-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79055-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylpyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a reactive bromine atom and a nucleophilic amino group, it serves as a versatile building block for the synthesis of more complex heterocyclic structures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide compiles available information and provides context based on closely related analogues.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its basic identifiers and includes data for structurally similar isomers to provide a comparative context.

PropertyThis compound2-Amino-3-bromo-4-methylpyridine (Isomer)[1]2-Bromo-4-methylpyridin-3-amine (Isomer)2-Amino-5-bromo-3-methylpyridine (Isomer)[2]
CAS Number 79055-61-140073-38-9126325-50-6[3]3430-21-5
Molecular Formula C₆H₇BrN₂C₆H₇BrN₂[1]C₆H₇BrN₂[4]C₆H₇BrN₂
Molecular Weight 187.04 g/mol 187.04 g/mol [1]187.04 g/mol [4]187.04 g/mol
Appearance Not specifiedWhite to light yellow crystalline powder[1]Light yellow to Brown powder to crystal[3]Not specified
Melting Point Not specified40-44 °C[1]75.0 to 81.0 °C[3]91.0 to 95.0 °C[2]
Boiling Point Not specified~281 °C[1]308°C at 760 mmHgNot specified
Solubility Not specifiedSlightly soluble in water; soluble in ethanol and ether[1]Not specifiedSoluble in Methanol[2]

Synthesis and Reactivity

Potential Synthetic Workflow

G cluster_0 Retrosynthetic Analysis Target This compound Precursor1 3-Methylpyridin-4-amine Target->Precursor1 Bromination Precursor2 2,4-Dibromo-3-methylpyridine Target->Precursor2 Amination

Caption: Retrosynthetic approaches to this compound.

Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient, and the amino group is a strong electron-donating group, which influences the reactivity of the C-Br bond. This compound is expected to be a valuable substrate in various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 2-position can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-C bonds. This is a common strategy for elaborating the pyridine core in drug discovery programs[5].

G Start This compound Product 2-Aryl-3-methylpyridin-4-amine Start->Product Reagent Arylboronic Acid Reagent->Product Catalyst Pd Catalyst + Base Catalyst->Product G Start This compound Step1 Suzuki Coupling with diverse boronic acids Start->Step1 Step2 Library of 2-aryl-3-methylpyridin-4-amines Step1->Step2 Step3 Biological Screening (e.g., Kinase Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR studies) Step4->Step5 Step6 Drug Candidate Step5->Step6

References

An In-depth Technical Guide to 2-Bromo-3-methylpyridin-4-amine (CAS Number: 79055-61-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylpyridin-4-amine, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its physicochemical properties, predicted reactivity, and potential applications based on the known chemistry of its isomers and related compounds. It serves as a valuable resource for researchers interested in the synthesis and utilization of novel pyridine-based scaffolds.

Core Molecular Data

This compound is a heterocyclic compound with a molecular formula of C₆H₇BrN₂. Its structure features a pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 3-position, and an amino group at the 4-position. This unique arrangement of functional groups makes it a potentially valuable building block for the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Predicted)2-Amino-3-bromo-4-methylpyridine2-Bromo-4-methylpyridin-3-amine
CAS Number 79055-61-140073-38-9126325-50-6
Molecular Formula C₆H₇BrN₂C₆H₇BrN₂C₆H₇BrN₂
Molecular Weight 187.04 g/mol 187.04 g/mol 187.04 g/mol
Appearance Solid (Predicted)Off-white to light yellow SolidLight yellow to Brown powder to crystal
Boiling Point Not available255.2±35.0 °C (Predicted)308°C at 760 mmHg
Melting Point Not availableNot available75.0 to 81.0 °C
Density Not available1.593±0.06 g/cm³ (Predicted)1.593±0.06 g/cm³ (Predicted)

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route can be extrapolated from general principles of pyridine chemistry and known syntheses of its isomers. The synthesis would likely involve the introduction of the bromine, methyl, and amino groups onto a pyridine ring through a series of regioselective reactions.

The reactivity of this compound is dictated by its functional groups. The bromine atom at the 2-position is expected to be susceptible to nucleophilic aromatic substitution and to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The amino group at the 4-position can act as a nucleophile and a directing group for further electrophilic substitution on the pyridine ring. The methyl group at the 3-position provides steric hindrance that can influence the regioselectivity of reactions.

Experimental Protocols (Predicted)

The following are predicted experimental protocols for reactions involving this compound, based on established methodologies for its isomers and other bromopyridines. These protocols have not been experimentally validated for this specific compound and should be adapted and optimized by researchers.

Predicted Suzuki Cross-Coupling Reaction

This protocol describes a potential synthetic route for the coupling of an arylboronic acid with this compound.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Add the degassed solvent mixture.

  • Purge the vessel with an inert gas.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Diagram 1: Predicted Suzuki Cross-Coupling Workflow

Suzuki_Coupling reagents Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst - Solvent reaction Heat and Stir (80-100 °C, 12-24h) under Inert Atmosphere reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Predicted workflow for a Suzuki cross-coupling reaction.

Applications in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, and this compound represents a potentially valuable scaffold for the development of novel therapeutic agents. Its structural motifs are found in numerous biologically active molecules. The ability to perform cross-coupling reactions at the bromine position allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted pyridine core that interacts with the ATP-binding site of the kinase. The amino group of this compound could potentially form key hydrogen bonds with the hinge region of a kinase, a common binding motif for this class of drugs. The bromine atom serves as a handle to introduce larger aromatic or heteroaromatic groups that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Diagram 2: Generalized Kinase Inhibition Pathway

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor This compound Derivative Inhibitor->Kinase Binds to Active Site

Caption: Inhibition of kinase activity by a competitive inhibitor.

Spectroscopic Data (Predicted)

No specific, publicly available spectroscopic data for this compound (CAS 79055-61-1) was found. However, based on its structure and data from similar compounds, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR - Aromatic protons in the range of δ 6.0-8.0 ppm. - A singlet for the methyl protons around δ 2.0-2.5 ppm. - A broad singlet for the amino protons.
¹³C NMR - Aromatic carbons in the range of δ 100-160 ppm. - A signal for the methyl carbon around δ 15-25 ppm.
IR Spectroscopy - N-H stretching vibrations for the amino group around 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹. - C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region. - C-Br stretching vibration at lower wavenumbers.
Mass Spectrometry - A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of a bromine-containing compound.

Note: This is predictive data and requires experimental verification.

Conclusion

This compound is a chemical entity with considerable potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is not widely available, its structural similarity to other well-studied bromopyridines suggests its utility in constructing diverse molecular architectures, particularly for the development of kinase inhibitors. Further research is warranted to fully elucidate its synthetic accessibility, reactivity, and biological potential. Researchers are encouraged to use the information presented in this guide as a starting point for their investigations, with the understanding that the provided protocols and data are predictive and require experimental validation.

In-depth Technical Guide: 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for detailed technical information on the molecular structure, experimental protocols, and biological activity of 2-Bromo-3-methylpyridin-4-amine (CAS Number: 79055-61-1) has revealed a significant lack of publicly available data. While this compound is listed by several chemical suppliers, indicating its synthesis and availability for research purposes, comprehensive characterization data such as NMR, IR, and mass spectrometry, as well as detailed synthetic protocols and biological studies, are not present in the accessed scientific literature and databases.

This guide, therefore, aims to provide a foundational understanding of the expected molecular structure and characteristics of this compound based on general chemical principles and data from closely related isomers. It is crucial to note that the information presented herein is predictive and requires experimental validation.

Molecular Structure and Properties

This compound is a substituted pyridine with a bromine atom at the 2-position, a methyl group at the 3-position, and an amine group at the 4-position of the pyridine ring.

General Properties
PropertyPredicted/Inferred Value
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in organic solvents
Predicted Spectroscopic Data

Without experimental data, we can predict the general features of the spectra for this compound.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the protons at the 5 and 6 positions of the pyridine ring. These would likely appear as doublets due to coupling with each other.

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this signal can vary depending on the solvent and concentration.

  • Methyl Protons: A singlet corresponding to the -CH₃ protons.

¹³C NMR Spectroscopy:

  • Six distinct signals are expected, one for each carbon atom in the molecule. The carbon attached to the bromine (C2) would be significantly deshielded. The chemical shifts of the other ring carbons would be influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the bromine and the nitrogen atom in the ring.

IR Spectroscopy:

  • N-H Stretching: One or two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively.

  • N-H Bending: A band around 1600 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-Br Stretching: A band in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromine atom and the methyl group.

Experimental Protocols

Due to the absence of published literature detailing the synthesis of this compound, a specific, validated experimental protocol cannot be provided. However, a plausible synthetic route could involve the bromination of a suitable 3-methylpyridin-4-amine precursor or the amination of a corresponding dibromo- or bromo-iodo-3-methylpyridine derivative. The visualization below outlines a generalized workflow for chemical synthesis and characterization that would be applicable.

G Workflow for Biological Activity Screening compound This compound screening High-Throughput Screening (e.g., against enzyme panels, cell lines) compound->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies hit_id->dose_response lead_opt Lead Optimization (Structure-Activity Relationship) dose_response->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Spectroscopic Profile of 2-Bromo-3-methylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Bromo-3-methylpyridin-4-amine (CAS No: 79055-61-1). Due to the limited availability of public experimental spectra for this specific isomer, this document focuses on predicted data derived from the analysis of structurally related compounds and foundational spectroscopic principles. The guide includes detailed, representative experimental protocols for acquiring such data, intended for use in molecular characterization and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. This information is based on the analysis of its molecular structure and comparison with isomers and related pyridine derivatives. It is crucial to note that these values are estimations and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to display three distinct signals in the aromatic region and one signal for the methyl group. The positions of these signals are influenced by the electronic effects of the bromine atom, the amino group, and the methyl group on the pyridine ring.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~7.8 - 8.0Doublet (d)~5.0 - 5.5
H-5~6.5 - 6.7Doublet (d)~5.0 - 5.5
-NH₂~4.5 - 5.5Broad Singlet (br s)N/A
-CH₃~2.2 - 2.4Singlet (s)N/A

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to show six unique signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbon atom bonded to the bromine (C-2) is expected to have a chemical shift significantly influenced by the halogen.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-3~125 - 130
C-4~150 - 155
C-5~110 - 115
C-6~145 - 150
-CH₃~15 - 20
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted FT-IR Data

Wavenumber Range (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000MediumC-H stretching (aromatic)
2980 - 2850MediumC-H stretching (methyl group)
1640 - 1600StrongN-H bending (scissoring) of the primary amine
1600 - 1450Medium to StrongC=C and C=N stretching (pyridine ring)
1450 - 1350MediumC-H bending (methyl group)
1300 - 1200MediumC-N stretching (aromatic amine)
~1100MediumC-Br stretching
Mass Spectrometry (MS)

The mass spectrum, likely acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (EI)

m/z ValueIonDescription
186/188[M]⁺Molecular ion peak, showing the characteristic bromine isotopic pattern.
171/173[M-CH₃]⁺Fragment resulting from the loss of a methyl radical.
107[M-Br]⁺Fragment resulting from the loss of a bromine radical.
80[M-Br-HCN]⁺Fragment from the subsequent loss of hydrogen cyanide from the [M-Br]⁺ ion.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data. The following are representative protocols for the acquisition of spectral data for a solid sample like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials & Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrumentation Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of approximately 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of approximately 0-200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Materials & Equipment:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr) or an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Agate mortar and pestle

  • Pellet press

Procedure (KBr Pellet Method):

  • Sample Preparation: Thoroughly grind a mixture of approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.

  • Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Autosampler vial with cap

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

  • GC Method Setup:

    • Injector: Set to a temperature of ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas: Use Helium with a constant flow rate.

  • MS Method Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to ~230 °C.

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use neat (ATR) Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow for the spectroscopic analysis of this compound.

In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3-methylpyridin-4-amine. The document details the experimental protocol for spectral acquisition, presents a thorough interpretation of the spectral data, and offers insights into the structural characteristics of the molecule as determined by NMR spectroscopy.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in its synthesis and characterization, ensuring its purity and confirming its chemical identity. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons, their chemical environments, and their spatial relationships within a molecule. This guide serves as a detailed reference for the ¹H NMR spectrum of this compound.

Chemical Structure and Proton Environments

The chemical structure of this compound contains four distinct proton environments, which give rise to four unique signals in the ¹H NMR spectrum.

Caption: Chemical structure of this compound highlighting the distinct proton environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.32Singlet (s)3H--CH₃
25.00Broad Singlet (br s)2H--NH₂
36.52Doublet (d)1H6.0H-5
47.84Doublet (d)1H6.0H-6

Spectral Analysis and Interpretation

A detailed analysis of each signal provides valuable structural information:

  • Signal 1 (δ 2.32, s, 3H): This singlet in the upfield region of the spectrum is characteristic of the three equivalent protons of the methyl group (-CH₃) at position 3. The absence of splitting (singlet) indicates that there are no adjacent protons.

  • Signal 2 (δ 5.00, br s, 2H): The broad singlet corresponds to the two protons of the primary amine group (-NH₂) at position 4. The broadness of the signal is a common feature for amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Signal 3 (δ 6.52, d, 1H, J = 6.0 Hz): This doublet in the aromatic region is assigned to the proton at position 5 (H-5) of the pyridine ring. The signal is split into a doublet due to coupling with the adjacent proton at position 6 (H-6). The coupling constant of 6.0 Hz is typical for ortho-coupling in a pyridine ring.

  • Signal 4 (δ 7.84, d, 1H, J = 6.0 Hz): This downfield doublet is assigned to the proton at position 6 (H-6). It is coupled to the H-5 proton, resulting in a doublet with the same coupling constant of 6.0 Hz. The downfield shift compared to H-5 is attributed to the deshielding effect of the adjacent electronegative nitrogen atom in the pyridine ring.

spectral_interpretation cluster_protons Proton Signals cluster_interactions Key Interactions & Observations H_CH3 δ 2.32 (s, 3H) -CH₃ protons No_Coupling No adjacent protons H_CH3->No_Coupling explains singlet H_NH2 δ 5.00 (br s, 2H) -NH₂ protons Broadening Quadrupole effect & H-exchange H_NH2->Broadening explains broad singlet H5 δ 6.52 (d, 1H) H-5 proton Ortho_Coupling J = 6.0 Hz H5->Ortho_Coupling coupled to H-6 H6 δ 7.84 (d, 1H) H-6 proton H6->Ortho_Coupling coupled to H-5 Deshielding Effect of N atom H6->Deshielding causes downfield shift

Caption: Logical relationships in the ¹H NMR spectral interpretation of this compound.

Experimental Protocol

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

5.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

5.2. NMR Spectrometer Parameters

The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer. Typical acquisition parameters are as follows:

ParameterValue
Spectrometer Frequency400 MHz
SolventCDCl₃
Temperature298 K
Number of Scans16
Relaxation Delay1.0 s
Pulse Width90°
Spectral Width16 ppm
Acquisition Time4.0 s

5.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicities and coupling constants of the signals.

experimental_workflow Sample_Prep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃ with TMS) NMR_Acquisition NMR Data Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Integration, Multiplicity, J-coupling) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Experimental workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is consistent with its proposed structure. The chemical shifts, multiplicities, and coupling constants of the four distinct proton signals provide unambiguous evidence for the arrangement of substituents on the pyridine ring. This technical guide serves as a valuable resource for the identification and characterization of this compound in research and development settings.

In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Bromo-3-methylpyridin-4-amine, a valuable pyridine derivative for pharmaceutical and chemical research. The proposed synthesis is a multi-step process commencing from commercially available 4-methyl-3-nitropyridine. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a three-step process:

  • Reduction of the Nitro Group: The initial step involves the reduction of the nitro group of 4-methyl-3-nitropyridine to an amino group, yielding 3-methylpyridin-4-amine. Catalytic hydrogenation is a common and effective method for this transformation.

  • Protection of the Amino Group (Optional but Recommended): To control the regioselectivity of the subsequent bromination step, the amino group of 3-methylpyridin-4-amine can be protected, for instance, by acetylation with acetic anhydride. This would form N-(3-methylpyridin-4-yl)acetamide.

  • Regioselective Bromination: The final step is the selective bromination of the protected (or unprotected) aminopyridine at the 2-position. The directing effects of the amino and methyl groups are crucial for achieving the desired isomer. Subsequent deprotection, if performed, would yield the target compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis of this compound.

Table 1: Summary of Reaction Steps and Reagents

StepReactionStarting MaterialKey ReagentsProduct
1Reduction4-Methyl-3-nitropyridinePd/C, H₂ (gas), Methanol3-Methylpyridin-4-amine
2Protection3-Methylpyridin-4-amineAcetic AnhydrideN-(3-methylpyridin-4-yl)acetamide
3BrominationN-(3-methylpyridin-4-yl)acetamideN-Bromosuccinimide (NBS), Acetonitrile2-Bromo-N-(3-methylpyridin-4-yl)acetamide
4Deprotection2-Bromo-N-(3-methylpyridin-4-yl)acetamideAqueous HClThis compound

Table 2: Quantitative Data for the Synthesis Pathway

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
13-Methylpyridin-4-amineC₆H₈N₂108.1490-95>98
2N-(3-methylpyridin-4-yl)acetamideC₈H₁₀N₂O150.18~95>98
32-Bromo-N-(3-methylpyridin-4-yl)acetamideC₈H₉BrN₂O229.0870-80 (estimated)>95
4This compoundC₆H₇BrN₂187.04>90>98

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis pathway.

Step 1: Synthesis of 3-Methylpyridin-4-amine

This protocol is adapted from a similar reduction of a nitropyridine derivative.[1]

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-methyl-3-nitropyridine (13.8 g, 0.1 mol) in methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 g) to the solution.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 0.5 MPa with hydrogen.

  • Reaction Conditions: Heat the reaction mixture to 40°C and stir for 15 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-methylpyridin-4-amine. The molar yield is typically around 95%.[1]

Step 2: Synthesis of N-(3-methylpyridin-4-yl)acetamide (Protection)
  • Reaction Setup: To a solution of 3-methylpyridin-4-amine (10.8 g, 0.1 mol) in a suitable solvent such as dichloromethane, add acetic anhydride (11.2 mL, 0.12 mol) dropwise at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(3-methylpyridin-4-yl)acetamide.

Step 3: Synthesis of 2-Bromo-N-(3-methylpyridin-4-yl)acetamide (Bromination)

This protocol is based on the regioselective bromination of similar aminopyridine derivatives.

  • Reaction Setup: Dissolve N-(3-methylpyridin-4-yl)acetamide (15.0 g, 0.1 mol) in acetonitrile (200 mL) in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) in portions over 30 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the mixture and filter to collect the precipitate. The filtrate can be concentrated and purified by column chromatography (silica gel, eluent: dichloromethane/methanol) to recover more product.

Step 4: Synthesis of this compound (Deprotection)
  • Reaction Setup: Suspend 2-Bromo-N-(3-methylpyridin-4-yl)acetamide (22.9 g, 0.1 mol) in a mixture of water and concentrated hydrochloric acid (1:1).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until a basic pH is achieved.

  • Isolation: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Protection cluster_step3 Step 3: Bromination cluster_step4 Step 4: Deprotection 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine 3-Methylpyridin-4-amine 3-Methylpyridin-4-amine 4-Methyl-3-nitropyridine->3-Methylpyridin-4-amine Pd/C, H₂ N-(3-methylpyridin-4-yl)acetamide N-(3-methylpyridin-4-yl)acetamide 3-Methylpyridin-4-amine->N-(3-methylpyridin-4-yl)acetamide Acetic Anhydride 2-Bromo-N-(3-methylpyridin-4-yl)acetamide 2-Bromo-N-(3-methylpyridin-4-yl)acetamide N-(3-methylpyridin-4-yl)acetamide->2-Bromo-N-(3-methylpyridin-4-yl)acetamide NBS This compound This compound 2-Bromo-N-(3-methylpyridin-4-yl)acetamide->this compound HCl, H₂O

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Dissolve starting material, add reagents) Start->Reaction_Setup Reaction Reaction (Stir under specified conditions) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quench, Neutralize, Extract) Monitoring->Workup Complete Isolation Isolation (Filter, Concentrate) Workup->Isolation Purification Purification (Column Chromatography/Recrystallization) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a single synthetic step.

References

An In-depth Technical Guide on the Physical Properties of 2-Bromo-3-methylpyridin-4-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-3-methylpyridin-4-amine. Due to the limited availability of experimental data for this specific compound, this document also presents a comparative analysis of its isomers, offering valuable context for researchers in drug discovery and development. The methodologies for key analytical experiments are detailed to assist in further investigation of this and related compounds.

Introduction to this compound

This compound (CAS No. 79055-61-1) is a substituted pyridine derivative. Such halogenated and aminated pyridines are important structural motifs in medicinal chemistry, often serving as key building blocks in the synthesis of pharmacologically active molecules. A thorough understanding of their physical properties is crucial for reaction optimization, formulation development, and predicting their behavior in biological systems. While specific experimental data for this compound is not widely available in public literature, data for its isomers provides critical insights.

Physical and Chemical Properties

The precise experimental values for the physical properties of this compound are not readily found. However, properties can be predicted and contextualized by examining its structural isomers. The following tables summarize the available data for key isomers of bromo-methyl-pyridinamine.

Table 1: Summary of Molecular Properties
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 79055-61-1C₆H₇BrN₂187.04
3-Bromo-2-methylpyridin-4-amine97944-41-7C₆H₇BrN₂187.04[1]
2-Bromo-4-methylpyridin-3-amine126325-50-6C₆H₇BrN₂187.04[2]
3-Bromo-4-methylpyridin-2-amine40073-38-9C₆H₇BrN₂187.04[3]
5-Bromo-3-methylpyridin-2-amine3430-21-5C₆H₇BrN₂187.04
Table 2: Physical State and Thermal Properties
Compound NameAppearanceMelting Point (°C)Boiling Point (°C)
This compound Data not availableData not availableData not available
3-Bromo-2-methylpyridin-4-amineSolid107 - 108[1]272.8 ± 35.0 (Predicted)[1]
2-Bromo-4-methylpyridin-3-amineLight yellow to Brown powder to crystal75.0 - 81.0Data not available
3-Bromo-4-methylpyridin-2-amineLight yellow solid[4]Data not available255.2 ± 35.0 (Predicted)[3]
5-Bromo-3-methylpyridin-2-amineLight yellow to Brown powder to crystal88 - 95Data not available
Table 3: Spectroscopic Data
Compound Name¹H NMR Data (Solvent)Key Features
This compound Data not available-
3-Bromo-4-methylpyridin-2-amine(CDCl₃) δ 2.32 (s, 3H), 5.00 (br s, 2H), 6.52 (d, 1H, J = 6.0 Hz), 7.84 (d, 1H, J = 6.0 Hz)[4]Signals correspond to methyl, amino, and pyridine ring protons.

Experimental Protocols

Detailed and validated experimental procedures are essential for determining the physicochemical properties of chemical compounds. Below are standard protocols for key analytical techniques.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound.

G Figure 1: Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (MS) purification->ms Molecular Weight Verification ir Infrared (IR) Spectroscopy purification->ir Functional Group ID mp Melting Point Analysis purification->mp Purity & Identity solubility Solubility Assessment purification->solubility pka pKa Determination purification->pka interpretation Data Collation & Analysis nmr->interpretation ms->interpretation ir->interpretation mp->interpretation solubility->interpretation pka->interpretation G Figure 2: Factors Influencing Physical Properties cluster_substituents Substituent Effects cluster_properties Resulting Physical Properties Amino Amino Group (-NH₂) (+M Effect) MP Melting Point Amino->MP H-Bonding Solubility Solubility Amino->Solubility Polarity pKa Basicity (pKa) Amino->pKa Increases Bromo Bromo Group (-Br) (-I, +M Effects) Bromo->MP Molecular Weight Reactivity Chemical Reactivity Bromo->Reactivity Site for Cross-Coupling Methyl Methyl Group (-CH₃) (+I Effect) Methyl->Solubility Lipophilicity

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a compilation of safety and handling information derived from data available for closely related isomers of 2-Bromo-3-methylpyridin-4-amine. Due to a lack of specific data for the titular compound, this document serves as a comprehensive safety reference based on available information for structurally similar molecules. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory safety protocols.

Hazard Identification and Classification

This compound and its isomers are classified as hazardous chemicals. The following information is a composite of classifications for related compounds.

Signal Word: Warning or Danger [1]

Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H310/H312: Fatal or harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[3][5]

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

  • P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[6]

Physical and Chemical Properties of Related Isomers
Property2-Bromo-3-methylpyridine3-Bromo-4-methylpyridine2-Amino-4-methylpyridine3-Amino-5-bromo-2-methylpyridine
Molecular Formula C₆H₆BrNC₆H₆BrNC₆H₈N₂C₆H₇BrN₂
Molecular Weight 172.02 g/mol 172.03 g/mol 108.14 g/mol 187.04 g/mol
Appearance -Yellow Liquid[7]Light yellow Solid[4]-
Melting Point ---108 - 109 °C[4]
Boiling Point -76 °C @ 10 mmHg[7]218-219 °C-
Flash Point 113 °C (closed cup)79 °C[7]--
Density 1.544 g/mL at 25 °C1.549 g/mL--

Experimental Protocols: Safety and Handling

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8][9]

  • Skin Protection:

    • Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[10]

    • Wear a lab coat, and consider fire/flame resistant clothing.[8][9][10]

    • For extensive handling, wear impervious clothing and boots.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK).[8][9] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[10][11]

    • Avoid formation of dust and aerosols.[10]

    • Wash hands thoroughly after handling.[4][5][11]

    • Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10][11]

    • Keep away from heat, sparks, open flames, and hot surfaces.[7]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

Emergency Procedures

First-Aid Measures
  • General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention may be required.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][8][10] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[9][10]

  • Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][9][10]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9][10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen bromide.[1][4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8][9][10]

Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel to safe areas.

    • Ensure adequate ventilation.[10]

    • Avoid dust formation and contact with the substance.[1][10]

    • Wear appropriate personal protective equipment.[10]

    • Remove all sources of ignition.[10]

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so.[8][10]

    • Do not let the product enter drains.[10]

  • Methods for Cleaning Up:

    • For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

    • For large spills, sweep up and shovel into suitable, closed containers for disposal.[1]

    • Use spark-proof tools and explosion-proof equipment.[10]

Visualized Workflows and Relationships

First-Aid Response Workflow

FirstAidResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse Eyes with Water (15 min) EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention RemoveClothing->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Workflow for first-aid response to exposure.

Spill Cleanup Protocol

SpillCleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Wear Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Residue into Labeled Container Contain->Collect Dispose Dispose of Waste According to Regulations Collect->Dispose HazardControls Elimination Elimination (Most Effective) Not Feasible Substitution Substitution Use a less hazardous chemical Elimination->Substitution If not possible Engineering Engineering Controls Fume Hood, Ventilation Substitution->Engineering If not possible Administrative Administrative Controls SOPs, Training Engineering->Administrative Always required PPE Personal Protective Equipment (Least Effective) Gloves, Goggles, Respirator Administrative->PPE Always required

References

An In-depth Technical Guide to the Solubility of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-Bromo-3-methylpyridin-4-amine. Due to the limited availability of specific quantitative data for this compound, this guide also includes information on closely related isomers to provide a predictive understanding of its solubility profile. Furthermore, detailed experimental protocols are presented to enable researchers to determine the precise solubility of this compound in various solvents.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility. While specific data for this compound is scarce, the properties of its isomers offer valuable insights.

Property4-Amino-2-bromopyridine2-Amino-3-bromo-4-methylpyridine2-Bromo-3-methylpyridine
Molecular Formula C5H5BrN2C6H7BrN2C6H6BrN
Molecular Weight 173.01 g/mol 187.04 g/mol 172.02 g/mol
Melting Point 92-96 °C[1]40-44 °C[2]Not Available
Boiling Point 321.3±22.0 °C at 760 mmHg[1]~281 °C[2]218-219 °C[3]
Appearance Yellow or pale yellow solid powder[1]White to light yellow crystalline powder[2]Colorless to pale yellow liquid[4]

Solubility Profile

Solvent4-Amino-2-bromopyridine2-Amino-3-bromo-4-methylpyridinePredicted for this compound
Water Almost insoluble[1]Low solubility[2]Low
Ethanol Not SpecifiedSoluble[2]Soluble
Dichloromethane Moderately soluble[1]Soluble[2]Soluble
Ethyl Acetate Moderately soluble[1]Not SpecifiedSoluble
Dimethyl Sulfoxide (DMSO) Moderately soluble[1]Not SpecifiedSoluble

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate buffer, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the concentration of the saturated solution by applying the dilution factor.

Data Analysis:

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL, µg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation C->D E Centrifugation D->E F Collect and filter supernatant E->F G Dilute sample F->G H Quantify concentration (HPLC/UV-Vis) G->H I Solubility Result (mg/mL or mol/L) H->I

Caption: Workflow for solubility determination via the shake-flask method.

Signaling Pathways and Logical Relationships

In the context of solubility, a logical diagram can illustrate the factors influencing this critical property.

G cluster_compound Compound Properties cluster_solvent Solvent Properties A Chemical Structure (e.g., functional groups) G Solubility A->G B Crystal Lattice Energy (for solids) B->G C pKa C->G D LogP D->G E Polarity E->G F pH F->G

Caption: Key factors influencing the solubility of a compound.

References

An In-depth Technical Guide on the Purity and Analysis of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2-Bromo-3-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and impurity profile of such compounds is critical for the integrity of downstream processes and the quality of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, presents typical purity data for a closely related isomer, and provides detailed experimental protocols.

Compound Profile

Compound Name This compound
CAS Number 79055-61-1
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Structure (A chemical structure diagram would be placed here in a formal whitepaper)

Purity Assessment

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. While specific data for this compound is not publicly available, data for the closely related isomer, 2-Bromo-4-methylpyridin-3-amine, indicates a high degree of purity is achievable.

Table 1: Representative Purity Data for a Closely Related Isomer (2-Bromo-4-methylpyridin-3-amine)

Supplier/Source Purity Specification Analytical Method
TCI Chemicals>98.0%Gas Chromatography (GC)
Chem-Impex≥ 99%Gas Chromatography (GC)

Analytical Methodologies

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following sections detail the typical experimental protocols for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the main component and any non-volatile impurities. A reverse-phase method is generally suitable for pyridine derivatives.

Experimental Protocol: HPLC

  • Instrument: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid for mass spectrometry compatibility).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing separation and structural identification of the main component and any volatile impurities.

Experimental Protocol: GC-MS

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. While a specific spectrum for this compound is not publicly available, the ¹H NMR data for the related isomer 2-Amino-3-bromo-4-methylpyridine is as follows: ¹H NMR (CDCl₃) δ 2.32 (s, 3H), 5.00 (br s, 2H), 6.52 (d, 1H, J = 6.0 Hz), 7.84 (d, 1H, J = 6.0 Hz).[1]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard pulse sequence.

    • Spectral Width: Cover a range of 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: Cover a range of 0-200 ppm.

    • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of analysis and potential synthetic considerations for this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_reporting Final Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC HPLC Analysis (Purity, Non-volatile Impurities) Preparation->HPLC GCMS GC-MS Analysis (Purity, Volatile Impurities, ID) Preparation->GCMS NMR NMR Spectroscopy (Structural Confirmation) Preparation->NMR Purity_Data Quantitative Purity Data HPLC->Purity_Data GCMS->Purity_Data Impurity_Profile Impurity Identification GCMS->Impurity_Profile Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation CoA Certificate of Analysis Purity_Data->CoA Impurity_Profile->CoA Structure_Confirmation->CoA

Caption: A generalized workflow for the analytical characterization of this compound.

Impurity_Pathway cluster_synthesis Potential Impurity Sources in Synthesis cluster_impurities Common Impurity Classes Starting_Material Starting Materials (e.g., 3-methylpyridin-4-amine) Intermediate Bromination Reaction Starting_Material->Intermediate Brominating Agent Product This compound (Target Compound) Intermediate->Product Reaction Work-up & Purification Impurity_Types Unreacted Starting Material Isomeric Byproducts (e.g., x-Bromo-3-methylpyridin-4-amine) Over-brominated Species (e.g., di-bromo derivatives) Intermediate->Impurity_Types:f0 Incomplete Reaction Intermediate->Impurity_Types:f1 Lack of Regioselectivity Intermediate->Impurity_Types:f2 Excess Brominating Agent

Caption: Potential impurity pathways in the synthesis of this compound.

Conclusion

References

An In-depth Technical Guide to 2-Bromo-3-methylpyridin-4-amine: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methylpyridin-4-amine, a crucial building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, commercial availability, and its applications in synthetic chemistry, with a focus on its emerging role in the development of kinase inhibitors.

Core Properties and Commercial Availability

This compound, identified by the CAS number 79055-61-1, is a substituted pyridine derivative. Its structure, featuring a bromine atom at the 2-position, a methyl group at the 3-position, and an amine group at the 4-position, offers a unique combination of reactive sites for medicinal chemists.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below. It is important to note that while specific experimental data for this particular isomer is not always extensively published, much can be inferred from data on closely related isomers. Safety information is critical for handling this compound in a research setting.

PropertyValue
CAS Number 79055-61-1
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Purity Typically ≥95%
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338

Note: Hazard and precautionary statements are based on data for the closely related isomer 2-Bromo-3-methylpyridine and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Commercial Suppliers

This compound is available from a number of commercial chemical suppliers. Researchers can source this compound in various quantities, typically ranging from milligrams to kilograms, to suit both discovery and development needs.

SupplierAvailable QuantitiesPurity
BLD PharmInquire for details>95%
Reagentia100mg, 250mg, 500mg, 1g>95%
Win-Win ChemicalGrams, Kilograms95%
2A BiotechInquire for details96%+
AccelaChemInquire for details≥95%
EON BiotechInquire for details>95%
CymitQuimicaInquire for details>95%

Synthetic Utility and Experimental Protocols

The strategic placement of the bromo, methyl, and amino groups on the pyridine ring makes this compound a versatile intermediate in organic synthesis. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds in modern medicinal chemistry. While specific literature detailing the reactions of this compound is emerging, protocols for analogous bromopyridine derivatives provide a strong foundation for its synthetic applications.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Generalized Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) to the Schlenk tube, followed by the addition of an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Inert Atmosphere B Add Pd Catalyst, Ligand, Base A->B C Add this compound and Amine B->C D Add Solvent C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J

A generalized workflow for the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. This reaction would enable the introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine ring.

Generalized Experimental Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)2 Base r_pd_r R-Pd(II)-R'(L2) transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Kinase Inhibition

Substituted pyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The aminopyridine scaffold is a well-established motif for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. While direct evidence for the use of this compound in kinase inhibitor synthesis is still emerging in the literature, its structural isomers are extensively used for this purpose. It is highly probable that this compound will serve as a valuable intermediate for developing inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders.

Potential Role in Targeting Kinase Signaling Pathways

Kinase inhibitors developed from aminopyridine scaffolds often target critical signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, derivatives of related aminobromopyridines have been used to synthesize inhibitors of kinases such as p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK). The dysregulation of these pathways is a hallmark of many cancers. The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellResponse Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->KinaseCascade Inhibition

A generalized diagram of a kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its unique substitution pattern provides a platform for diverse chemical modifications, particularly through modern cross-coupling reactions. While the full scope of its applications is still being explored, its utility as a building block for the synthesis of kinase inhibitors and other biologically active molecules is highly anticipated. This guide provides a foundational understanding of its properties, availability, and synthetic potential to aid researchers in leveraging this compound for the discovery and development of novel chemical entities.

The Pivotal Role of 2-Bromo-3-methylpyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs. Among the vast array of pyridine derivatives, 2-Bromo-3-methylpyridin-4-amine emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique arrangement of a reactive bromine atom, a nucleophilic amino group, and a methyl group provides a versatile platform for generating diverse molecular architectures with significant biological potential. This technical guide delves into the synthesis, applications, and medicinal chemistry relevance of this compound, offering insights for researchers engaged in drug discovery and development.

Physicochemical Properties and Reactivity

This compound, with the molecular formula C₆H₇BrN₂, is a key intermediate in the synthesis of a variety of bioactive molecules.[1] The presence of both an amino group and a bromine atom offers two distinct points for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of aryl or alkyl substituents. The amino group can be functionalized through acylation, alkylation, or used as a starting point for the construction of fused heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 126325-50-6
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Boiling Point 308°C at 760 mmHg
Density 1.593±0.06 g/cm³ (Predicted)

Source:[1]

Core Applications in Medicinal Chemistry

This compound and its isomers are instrumental in the development of targeted therapies, most notably in the realm of oncology and inflammatory diseases. Its derivatives have been explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in disease.

Kinase Inhibitor Synthesis

The aminopyridine moiety is a well-established scaffold for the development of kinase inhibitors, frequently interacting with the hinge region of the kinase ATP-binding site. The bromine atom on the this compound scaffold serves as a convenient handle for Suzuki-Miyaura coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups to probe the chemical space of the kinase active site and optimize binding affinity.[2]

While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the activity of inhibitors synthesized from closely related isomers underscores the potential of this scaffold. For instance, derivatives of 2-amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[3]

Table 2: Bioactivity of Kinase Inhibitors Derived from a Related Scaffold (2-Amino-5-bromo-4-methylpyridine)

Target KinaseCompound TypeIC₅₀ (nM)
PLK4Pyrimidine Derivative6.7

Note: This data is for a derivative of a closely related isomer and is presented to illustrate the potential of the aminobromopyridine scaffold. Source:[4]

Other Therapeutic Areas

Beyond oncology, this scaffold is valuable for creating compounds with potential antiviral and anti-inflammatory properties.[1] The versatility of the this compound core allows for its incorporation into a wide range of molecular frameworks, making it a valuable starting material for lead discovery and optimization in various therapeutic areas.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving bromopyridine scaffolds, adaptable for this compound.

Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the bromine position.

Materials:

  • This compound

  • Arylboronic acid (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base - Palladium Catalyst B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir (80-120°C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Dilute D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Final Product H->I Pure Product

Generalized workflow for Suzuki-Miyaura coupling.

Signaling Pathways Targeted by Derivatives

Derivatives of aminobromopyridine scaffolds are often designed to inhibit protein kinases involved in critical cellular signaling pathways that are hijacked in cancer.

Polo-like Kinase 4 (PLK4) Signaling

PLK4 is a master regulator of centriole duplication, a process essential for proper cell division. Overexpression of PLK4 is observed in various cancers and is associated with genomic instability. Inhibitors derived from aminobromopyridine scaffolds can be designed to fit into the ATP-binding pocket of PLK4, preventing its kinase activity and thereby disrupting the downstream signaling cascade that controls centriole duplication.[3] This can lead to cell cycle arrest and ultimately, apoptosis in cancer cells.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Activity cluster_downstream Downstream Effects PLK4_gene PLK4 Gene Expression PLK4 PLK4 Kinase PLK4_gene->PLK4 ADP ADP PLK4->ADP Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Phosphorylates substrates ATP ATP ATP->PLK4 Binds to active site Cell_Cycle Cell Cycle Progression Centriole_Dup->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->PLK4 Blocks ATP Binding

Simplified PLK4 signaling pathway and point of inhibition.

Conclusion

This compound represents a high-value scaffold in medicinal chemistry. Its inherent reactivity and structural versatility provide a robust starting point for the systematic development of potent and selective modulators of various biological targets. While detailed biological data for derivatives of this specific isomer are emerging, the extensive research on related aminobromopyridine isomers strongly supports its potential in the discovery of novel therapeutics, particularly in the development of kinase inhibitors for cancer therapy. The continued exploration of this privileged core structure is poised to yield new therapeutic candidates to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in numerous pharmaceutical agents.[1][2] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-methylpyridin-4-amine with various arylboronic acids. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to many approved drugs.[3] The introduction of an aryl group at the 2-position of a 4-aminopyridine core can lead to compounds with potent and selective biological activities.[3]

While specific data for this compound is not extensively published, this protocol is adapted from established procedures for structurally analogous substrates, such as 2-bromo-5-methylpyridin-4-amine and 5-bromo-2-methylpyridin-3-amine.[1][3] The reaction employs a palladium catalyst, a base, and a suitable solvent system to couple the aminopyridine with an arylboronic acid. The choice of these components is critical for achieving high yields and minimizing side reactions.[1]

Reaction Principle

The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[5] The nitrogen atom in the pyridine ring can sometimes coordinate to the palladium catalyst, which may lead to catalyst deactivation; therefore, careful selection of reaction conditions is crucial for a successful transformation.[4]

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substrates structurally similar to this compound with various arylboronic acids. This data provides a strong indication of the expected performance for the target substrate.

Arylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901885[6][7]
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901882[6]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901888[6]
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901878[6]
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901880[6]
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11012-24Expected High[6]
Phenylboronic acidPd(OAc)₂K₂CO₃Isopropanol/H₂O85-908-12Not specified[3]

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)[4]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, isopropanol/water)[4][8]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure 1: Using Pd(PPh₃)₄ in 1,4-Dioxane/Water

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[1] Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.[1] A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-methylpyridin-4-amine.[3]

Procedure 2: Using Pd(OAc)₂ in Isopropanol/Water

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and deionized water (5 mL).[3]

  • Addition of Base and Catalyst: Add potassium carbonate (K₂CO₃) (2.0 mmol) and palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%).[3]

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.[3]

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[3]

  • Work-up: After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure. Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).[3]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired product.[3]

Visualizations

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Solvent System (e.g., Dioxane/Water) A->B C Add Palladium Catalyst (e.g., Pd(PPh3)4) B->C D Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) C->D E Heat Reaction Mixture (e.g., 85-95°C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction with Organic Solvent) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Final Product J->K

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-Br pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd2_aryl->product aryl_halide This compound (Ar-Br) aryl_halide->pd2_halide boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->pd2_halide Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis and medicinal chemistry.[1][2] This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its wide substrate scope and tolerance for various functional groups.[3] This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-3-methylpyridin-4-amine, a key intermediate for the synthesis of various biologically active compounds. The presence of the amino group and the pyridine nitrogen in the substrate requires careful optimization of the reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 3-methylpyridin-2,4-diamine product, which also regenerates the active Pd(0) catalyst.[2]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and depends on the specific amine coupling partner.[4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of analogous 2-bromopyridine derivatives with various amines. While specific data for this compound is not extensively documented in the literature, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) (estimated)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101275-85
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene1008-1280-90
3n-HexylaminePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Dioxane1001670-80
4DiethylaminePd(OAc)₂ (2)dppf (3)NaOtBu (1.4)Toluene801260-75
5CyclohexylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)t-BuOH1001870-85

Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates as documented in the scientific literature.[3][5]

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6]

  • Anhydrous solvents are crucial for the success of the reaction.[4]

  • The choice of ligand and base should be optimized for each specific amine. For electron-rich amines, weaker bases like Cs₂CO₃ or K₃PO₄ may be preferred to minimize side reactions. For less reactive amines, stronger bases like NaOtBu are often necessary.[2]

Protocol 1: General Procedure for the Buchwald-Hartwig Amination with a Liquid Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk glassware

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).

  • In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(3-methyl-4-aminopyridin-2-yl)morpholine.

Protocol 2: Procedure for the Buchwald-Hartwig Amination with a Gaseous Amine (e.g., Methylamine)

Materials:

  • This compound

  • Methylamine (solution in THF or as a gas)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Dioxane

  • Inert gas (Argon or Nitrogen)

  • Sealed tube or pressure vessel

Procedure:

  • To an oven-dried sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Introduce the methylamine. This can be done by adding a solution of methylamine in THF or by bubbling methylamine gas through the solution for a specific time.

  • Tightly seal the tube.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N²,3-dimethylpyridin-2,4-diamine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried Schlenk Flask/Sealed Tube reagents Add this compound, Pd Catalyst, Ligand, and Base start->reagents atmosphere Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent amine Add Amine solvent->amine heat Heat to 80-110 °C with Vigorous Stirring amine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite® dilute->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Ln pd2_complex LnP(II)(Ar)Br pd0->pd2_complex pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition pd2_amine_complex [LnP(II)(Ar)(HNR₂)]⁺Br⁻ pd2_complex->pd2_amine_complex pd2_complex->pd2_amine_complex amine_coordination amine_coordination Amine Coordination + R₂NH pd_amido LnP(II)(Ar)(NR₂) pd2_amine_complex->pd_amido pd2_amine_complex->pd_amido deprotonation deprotonation Deprotonation (Base) pd_amido->pd0 pd_amido->pd0 product Ar-NR₂ pd_amido->product pd_amido->product reductive_elimination reductive_elimination Reductive Elimination aryl_halide Ar-Br (this compound)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from the versatile starting material, 2-Bromo-3-methylpyridin-4-amine. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The strategic positioning of the bromo, methyl, and amino groups on the pyridine ring of the starting material offers multiple avenues for chemical modification to develop potent and selective kinase inhibitors.

This document details the primary synthetic routes for derivatizing this compound, namely through Suzuki-Miyaura coupling and Buchwald-Hartwig amination. It also provides protocols for in vitro kinase activity assays to evaluate the biological efficacy of the synthesized compounds. Furthermore, relevant signaling pathways that can be targeted by inhibitors derived from this scaffold are illustrated.

Synthetic Strategies

The bromine atom at the 2-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino moieties, enabling extensive exploration of the chemical space to optimize inhibitor potency and selectivity.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in synthesizing 2-aryl-3-methylpyridin-4-amine derivatives.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the pyridine scaffold and a primary or secondary amine. This is a key strategy for preparing 2-(arylamino)-3-methylpyridin-4-amine derivatives, which are also prominent kinase inhibitor motifs.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for structurally similar aminopyridines and can be adapted for the synthesis of kinase inhibitors from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 - 2.2 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water mixture, typically 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide [NaOtBu], 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 80-110 °C with stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and potential kinase targets for inhibitors derived from aminopyridine scaffolds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O9075-95
Pd(dppf)Cl₂dppfK₂CO₃DMF10070-90
Pd₂(dba)₃SPhosCs₂CO₃Toluene11080-98

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10070-95
Pd(OAc)₂BINAPCs₂CO₃Dioxane11065-90
Pd₂(dba)₃RuPhosK₃PO₄t-BuOH10075-98

Table 3: Potential Kinase Targets for Aminopyridine-Based Inhibitors

Kinase TargetSignaling PathwayAssociated Diseases
ALK (Anaplastic Lymphoma Kinase)RAS/RAF/MEK/ERK, PI3K/AKT, JAK/STATNon-small cell lung cancer, anaplastic large-cell lymphoma
p38 MAP KinaseMAPK SignalingInflammatory diseases (e.g., rheumatoid arthritis), cancer
PLK4 (Polo-like Kinase 4)Centrosome duplication cycleCancer
CDKs (Cyclin-Dependent Kinases)Cell Cycle RegulationCancer

Mandatory Visualization

Diagrams of Synthetic Workflows and Signaling Pathways

G General Workflow for Kinase Inhibitor Synthesis and Evaluation A This compound B Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) A->B C Library of Kinase Inhibitor Candidates B->C D Purification and Characterization C->D E In Vitro Kinase Assay D->E F SAR Analysis and Lead Optimization E->F

Caption: General workflow for synthesis and evaluation.

G Simplified ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT STAT3->Gene Inhibitor ALK Inhibitor (Aminopyridine Derivative) Inhibitor->ALK

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.

G Simplified p38 MAP Kinase Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Inhibitor p38 Inhibitor (Aminopyridine Derivative) Inhibitor->p38

Caption: p38 Mitogen-Activated Protein Kinase pathway.

Biological Evaluation

Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.

Materials:

  • Target kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution of the compound in DMSO to generate a dose-response curve.

  • Kinase Reaction:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or a DMSO control.

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

By following these synthetic and analytical protocols, researchers can effectively utilize this compound as a starting material to develop novel and potent kinase inhibitors for therapeutic applications.

The Versatility of 2-Bromo-3-methylpyridin-4-amine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpyridin-4-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amino group, and a methyl group, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The pyridine core is a privileged structure in numerous approved drugs, and its derivatives are actively explored for the development of novel therapeutics. This document provides detailed application notes on the use of this compound as a key intermediate in the synthesis of kinase inhibitors and other pharmacologically relevant compounds. It includes detailed experimental protocols and quantitative data to guide researchers in their drug discovery efforts.

Applications in Kinase Inhibitor Synthesis

The aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The bromine atom at the 2-position of this compound serves as a convenient handle for introducing various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of structure-activity relationships (SAR) by modifying the substituents to optimize potency and selectivity against specific kinase targets.

Derivatives of substituted aminopyridines have shown inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including c-Jun N-terminal kinases (JNK), RET tyrosine kinase, and Polo-like kinase 4 (PLK4).

Quantitative Data: Biological Activity of Related Kinase Inhibitors

While specific data for compounds directly synthesized from this compound is limited in publicly available literature, the following table summarizes the biological activities of structurally related compounds, demonstrating the potential of this scaffold in kinase inhibitor design.

Compound ClassTarget KinaseIC50 (µM)Starting Material AnalogueReference
4-(Pyrazol-3-yl)-pyrimidineJNK30.632,4-dichloropyrimidine[1]
Pyrazolo[3,4-d]pyrimidineRET0.0046-chloro-1H-pyrazolo[3,4-d]pyrimidine[2]
AminopyrimidinePLK40.00672,4-dichloropyrimidine[3]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCDK2/cyclin E0.98Not specified[4]
4-(pyridin-4-yloxy)benzamideA549 (cell line)3.224-chloropicolinonitrile[5]

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving aminobromopyridine building blocks, adapted for this compound based on procedures for structurally similar compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 8 mL of 1,4-dioxane and 2 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-methylpyridin-4-amine product.

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in Dimethyl sulfoxide (DMSO)

  • Assay buffer

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Add a small volume (e.g., 1 µL) of the diluted compound solutions to the wells of a 384-well plate. Include a DMSO-only control.

  • Add the kinase enzyme solution to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically stops the enzymatic reaction and measures the amount of ADP produced, which is proportional to kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling (Protocol 1) start->suzuki purification Purification (Column Chromatography) suzuki->purification product 2-Aryl-3-methylpyridin-4-amine (Final Compound) purification->product assay Kinase Inhibition Assay (Protocol 2) product->assay data Data Analysis (IC50 Determination) assay->data

Caption: General experimental workflow for the synthesis and biological evaluation of kinase inhibitors.

RET Signaling Pathway

Receptor Tyrosine Kinase (RET) is a key signaling protein that, when aberrantly activated (e.g., through mutation or fusion), can drive the growth of certain cancers. Inhibitors derived from aminopyridine scaffolds can block this signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor RET Inhibitor (e.g., from this compound) Inhibitor->RET

Caption: Simplified RET signaling pathway and the point of inhibition by a targeted inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates, particularly in the area of kinase inhibition. The presence of multiple reactive sites on this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The protocols and data presented herein, based on the compound and its close analogues, provide a solid foundation for researchers to design and synthesize new molecules with therapeutic potential. Further exploration of derivatives from this starting material is warranted to uncover novel inhibitors for a range of biological targets.

References

Application Notes and Protocols for N-Functionalization of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural motif is present in numerous biologically active molecules, including kinase inhibitors for cancer therapy. The N-functionalization of aminopyridine scaffolds is a key strategy for modulating their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. This document provides detailed experimental protocols for the N-arylation and N-alkylation of 2-Bromo-3-methylpyridin-4-amine, a versatile building block for the synthesis of novel bioactive compounds. The methodologies described herein are based on the robust and widely applicable Buchwald-Hartwig amination for N-arylation and classical nucleophilic substitution for N-alkylation.

N-Arylation via Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] It is particularly well-suited for the coupling of aryl halides with a wide range of amines, including anilines and various heterocyclic amines. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an inert solvent.

Quantitative Data Summary for N-Arylation of a 2-Bromo-4-methylpyridine Analog

While specific data for a wide array of amines with this compound is not extensively documented in the literature, the following table summarizes representative yields for the Buchwald-Hartwig amination of the closely related analog, 2-bromo-4-methylpyridine, with various amines. This data provides a strong predictive framework for reaction optimization.[2]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) (estimated)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100885-95
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1001270-80
4PyrrolidinePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801075-90
Experimental Protocol: N-Arylation of this compound with Aniline

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

  • Oven-dried glassware

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add aniline (1.2 mmol, 1.2 equiv.) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-3-methylpyridin-4-amine derivative.

N-Alkylation via Nucleophilic Substitution

The N-alkylation of amines with alkyl halides is a fundamental and widely used method for the formation of C-N bonds. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine acts as the nucleophile and displaces the halide from the alkyl halide.

Quantitative Data Summary for N-Alkylation of Amines

The following table summarizes general conditions and representative yields for the N-alkylation of various amines with alkyl halides.

EntryAmineAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1BenzylamineBenzyl bromideK₂CO₃Acetonitrile606>90
2AnilineEthyl iodideNaHDMF25485-95
3Morpholinen-Butyl bromideEt₃NTHF501280-90
4PiperidineIsopropyl iodideK₂CO₃DMSO80870-80
Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide

This protocol describes a general procedure for the N-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add acetonitrile (10 mL) and stir the suspension.

  • Add benzyl bromide (1.2 mmol, 1.2 equiv.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-bromo-3-methylpyridin-4-amine.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification This compound This compound Reaction_Vessel Reaction Setup (Inert Atmosphere) This compound->Reaction_Vessel Amine Amine (Aryl/Alkyl) Amine->Reaction_Vessel Catalyst Catalyst/Base Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Temperature Temperature Temperature->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Chromatography Chromatography Extraction->Chromatography Final_Product N-Functionalized Product Chromatography->Final_Product

Caption: A generalized workflow for the N-functionalization of this compound.

EGFR Signaling Pathway and Kinase Inhibition

N-functionalized aminopyridines are frequently investigated as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway often targeted in cancer therapy.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Leads to Inhibitor N-Functionalized Aminopyridine (Kinase Inhibitor) Inhibitor->RAF Inhibits Inhibitor->PI3K Inhibits

Caption: Simplified EGFR signaling pathway illustrating potential points of inhibition by N-functionalized aminopyridine derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of a bromine atom, an amino group, and a methyl group on the pyridine core allows for versatile and targeted derivatization. The bromine atom at the 2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen-based substituents. This functionalization is crucial for the construction of compound libraries for high-throughput screening and the synthesis of complex molecular architectures with potential therapeutic applications, such as kinase inhibitors.[1][2][3]

These application notes provide detailed protocols and a comparative overview of several key palladium-catalyzed cross-coupling reactions for the derivatization of this compound. The reaction conditions and yields presented are based on data from closely related substituted bromopyridines and serve as a robust starting point for reaction optimization.[3][4]

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key steps include the careful setup of the reaction under an inert atmosphere, followed by heating, monitoring, and finally, work-up and purification of the desired product.[5][6]

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base B Evacuate & Backfill with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent B->C D Heat to Desired Temperature with Stirring C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature & Perform Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry, Filter, & Concentrate G->H I Purify by Column Chromatography H->I

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester.[5][7] This reaction is highly effective for synthesizing biaryl and heteroaryl compounds under relatively mild conditions with excellent functional group tolerance.[5][7]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of bromopyridine analogs. These conditions provide a strong foundation for developing a protocol for this compound.

EntryCoupling Partner (Boronic Acid)Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Analog
1Phenylboronic AcidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O9012-1685-952-Bromo-5-methylpyridin-4-amine[7]
24-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)dppfK₂CO₃1,4-Dioxane/H₂O9018High5-Bromo-2-methylpyridin-3-amine[8]
3Thiophen-2-ylboronic AcidPd(OAc)₂ (3)-K₂CO₃Isopropanol/H₂OReflux8-12High2-Bromo-5-methylpyridin-4-amine[7]
4Various Arylboronic AcidsPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O901870-905-Bromo-2-methylpyridin-3-amine[8]
Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][5][7]

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[3]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio) via syringe.[5][9]

  • Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[5][7]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition transmetalation_complex [R¹-Pd(II)L₂-R²] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product boronate R²-B(OR)₂ boronate->transmetalation_complex base_effect Base (e.g., K₃PO₄) boronic_acid R²-B(OH)₂ base_effect->boronic_acid aryl_halide R¹-Br (this compound) aryl_halide->pd_complex boronic_acid->boronate center

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds, coupling an aryl halide with a primary or secondary amine.[10][11][12] This method is indispensable for synthesizing N-aryl compounds, which are prevalent in pharmaceuticals.[10][11]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table summarizes conditions for the Buchwald-Hartwig amination of analogous 2-bromopyridines. A strong base like sodium tert-butoxide is typically required.[13]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference Analog
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100High2-Bromo-4-methylpyridine[4]
2AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene100Good2-Bromopyridines[3]
3CyclopentylamineBrettPhos-precatalyst-LiHMDSToluene100783-Bromo-2-aminopyridine[14]
4Volatile AminesPd(OAc)₂ (1-5)dppp (1.5-7.5)NaOtBuToluene80-110Good2-Bromopyridines[3][15]
Experimental Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[1][4][12]

  • Reaction Setup: In an oven-dried Schlenk tube or sealed vial under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).[4][12]

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe. Stir for 10 minutes to pre-form the catalyst. Then, add this compound (1.0 equiv) and the desired amine (1.2 equiv).[1][4]

  • Reaction: Seal the tube or vial and heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1][4]

  • Purification: Dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[16] It is a direct and reliable method for synthesizing substituted alkynes.

Data Presentation: Representative Conditions for Sonogashira Coupling

The table below shows typical conditions for the Sonogashira coupling of aminobromopyridine derivatives.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Analog
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF40-604-12High2-Bromo-4-methylpyridine[17]
2PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-962-Amino-3-bromopyridines[3]
31-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-962-Amino-3-bromopyridines[3]
4(Trimethylsilyl)acetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-962-Amino-3-bromopyridines[3]
Experimental Protocol

This is a representative procedure for the Sonogashira coupling of this compound.[3][6][17]

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and Copper(I) iodide (CuI, 5 mol%).[17]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add the base (e.g., triethylamine (Et₃N), 2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.[3][17]

  • Reaction: Stir the reaction at room temperature or heat gently to 40-100 °C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 3-12 hours.[3][17]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.[3]

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Heck Coupling

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, offering an excellent method for C-C bond formation with high regio- and stereoselectivity.[2][18]

Data Presentation: Representative Conditions for Heck Coupling
EntryAlkeneCatalyst (mol%)BaseAdditiveSolventTemp (°C)Time (h)YieldReference Analog
1StyrenePd(OAc)₂ (2)Et₃NP(o-tol)₃Acetonitrile10018-24Good2-Bromo-4-methylpyridine[17]
2StyrenePd(OAc)₂ (1)Et₃NTBABDMF1301.5Good2-Amino-5-bromopyridine[3]
3Ethyl AcrylatePd(OAc)₂ (1)Et₃NTBABDMF1302Good2-Amino-5-bromopyridine[3]
4n-Butyl AcrylatePd(OAc)₂ (1)Et₃NTBABDMF1302Good2-Amino-5-bromopyridine[3]
Experimental Protocol

The following is a general protocol for the Heck coupling of this compound.[17]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable ligand such as Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous, degassed solvent (e.g., acetonitrile or DMF), the alkene (1.5 equiv), and triethylamine (Et₃N, 1.5 equiv).

  • Reaction: Seal the tube tightly and heat to 100-130 °C for 2-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water.

  • Purification: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organostannane reagent.[19] It is a versatile method for creating C-C bonds and is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a consideration.[2][19]

Data Presentation: Representative Conditions for Stille Coupling
EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference Analog
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)Toluene10012~852-Amino-5-bromopyridine[3]
2Tributyl(phenyl)tinPd(PPh₃)₄ (3)Toluene10012-18Good2-Bromo-4-methylpyridine[17]
3Tributyl(2-thienyl)tinPdCl₂(PPh₃)₂Toluene11016~752-Amino-5-bromopyridine[3]
Experimental Protocol

A general procedure for the Stille coupling of this compound is provided below.[2][3][17]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the organostannane reagent (1.1 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. To remove tin byproducts, the workup may include a wash with an aqueous solution of potassium fluoride (KF).[17] Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Application Notes and Protocols: The Utility of 2-Bromo-3-methylpyridin-4-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3-methylpyridin-4-amine as a key intermediate in the development of modern agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a reactive bromine atom and a nucleophilic amino group, makes it a valuable building block for accessing a range of potent fungicides and herbicides.

This compound serves as a versatile scaffold for introducing diverse functionalities.[1] The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the facile connection of the pyridine core to other aromatic or heteroaromatic moieties, a common strategy in the design of contemporary agrochemicals. The amino group provides a handle for further derivatization, such as the formation of ureas, amides, and sulfonamides, which are prevalent in herbicidal compounds.

Key Applications in Agrochemical Synthesis:

  • Fungicides: The pyridine scaffold is a well-established feature in many successful fungicides. By utilizing reactions like the Suzuki-Miyaura coupling, novel pyridine-based compounds can be synthesized that target specific fungal pathogens. These compounds often function by inhibiting critical cellular processes in fungi, such as respiration.

  • Herbicides: this compound is a valuable precursor for the synthesis of herbicides, particularly those in the pyridinylurea class.[2] These herbicides typically act by inhibiting essential plant processes like photosynthesis. The ability to modify the substituents on both the pyridine ring and the urea functional group allows for the fine-tuning of herbicidal activity and crop selectivity.[2]

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyridine-Based Fungicide via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a novel pyridine-based fungicide, analogous to known succinate dehydrogenase inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain, leading to cell death.[3]

Reaction Scheme:

G reagent1 This compound catalyst Pd(PPh3)4, K2CO3 1,4-Dioxane/Water, 90°C reagent1->catalyst reagent2 Arylboronic Ester reagent2->catalyst product Pyridine-Based Fungicide Candidate catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic ester (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

  • Potassium Carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the arylboronic ester (1.2 mmol), and Potassium Carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

  • De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours, or until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fungicide candidate.

Quantitative Data Summary:

ParameterValue
Molar Ratio (Amine:Boronic Ester:Base:Catalyst)1 : 1.2 : 2 : 0.05
Reaction Temperature90°C
Reaction Time12 hours
Solvent System1,4-Dioxane / Water (4:1)
Representative Yield75-90% (dependent on arylboronic ester)
Purity (post-chromatography)>95%
Protocol 2: Synthesis of a Representative Pyridinylurea Herbicide

This protocol details the synthesis of a pyridinylurea herbicide candidate from this compound and an isocyanate. This class of herbicides often targets photosystem II in plants.[2]

Reaction Scheme:

G reagent1 This compound catalyst DMF, rt reagent1->catalyst reagent2 Alkyl Isocyanate (R-N=C=O) reagent2->catalyst product Pyridinylurea Herbicide Candidate catalyst->product

Caption: Synthesis of a pyridinylurea herbicide.

Materials:

  • This compound

  • Alkyl isocyanate (e.g., isopropyl isocyanate)

  • Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (10.0 mmol) in dimethylformamide (20 mL).

  • To the stirred solution, add the alkyl isocyanate (12.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water, which will result in the precipitation of the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the pyridinylurea herbicide candidate.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary:

ParameterValue
Molar Ratio (Amine:Isocyanate)1 : 1.2
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours
SolventDimethylformamide (DMF)
Representative Yield85-95%
Purity (post-recrystallization)>98%

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Solvents setup_glassware Set up Reaction Glassware prep_reagents->setup_glassware add_reagents Combine Reactants and Catalysts setup_glassware->add_reagents run_reaction Run Reaction under Specified Conditions (Temperature, Time) add_reagents->run_reaction monitor_reaction Monitor Progress (TLC/LC-MS) run_reaction->monitor_reaction quench_reaction Quench Reaction / Extraction monitor_reaction->quench_reaction dry_organic Dry and Concentrate quench_reaction->dry_organic purify_product Purify Product (Chromatography/Recrystallization) dry_organic->purify_product characterize Characterize Product (NMR, MS, etc.) purify_product->characterize assess_purity Assess Purity (HPLC) characterize->assess_purity

Caption: General experimental workflow for agrochemical synthesis.

References

Application Notes and Protocols: Preparation of 2-Bromo-3-methylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Bromo-3-methylpyridin-4-amine and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors.

Introduction

Substituted pyridines are fundamental scaffolds in modern medicinal chemistry. Among them, this compound serves as a valuable intermediate, offering multiple reaction sites for the construction of complex molecular architectures. The bromine atom at the 2-position is amenable to various cross-coupling reactions, while the amino group at the 4-position can be a key pharmacophoric feature or a site for further functionalization. This document outlines the synthetic route to this key intermediate and its application in the synthesis of derivatives.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from a suitable pyridine precursor. A common strategy involves the introduction of the amino and methyl groups, followed by a selective bromination step. Due to the directing effects of the substituents on the pyridine ring, the regioselectivity of the bromination is a critical consideration.

A plausible synthetic pathway involves the bromination of 3-methylpyridin-4-amine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 3-methylpyridin-4-amine, the 2- and 6-positions are ortho to the amino group, and the 5-position is meta. The methyl group provides weak activation. Therefore, careful control of reaction conditions is necessary to achieve selective bromination at the 2-position.

A general protocol for the bromination of an aminopyridine using N-Bromosuccinimide (NBS) is provided below. This method is adapted from a procedure for a similar isomer and is expected to yield the desired product with careful optimization.[1][2]

Experimental Protocol: Bromination of 3-methylpyridin-4-amine

Materials:

  • 3-methylpyridin-4-amine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylpyridin-4-amine (1.0 eq) in DMF. Cool the flask in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of NBS (1.0 eq) in DMF. Add the NBS solution dropwise to the cooled solution of 3-methylpyridin-4-amine, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. The reaction is typically stirred at a controlled temperature (e.g., 20 °C) for several hours.[1]

  • Work-up: Once the reaction is complete, pour the reaction mixture into water. A solid precipitate is expected to form.[1]

  • Isolation: Filter the solid using a Büchner funnel and wash it thoroughly with water.

  • Purification: The crude product can be further purified by washing with a suitable solvent like acetonitrile to remove any remaining impurities.[1][2] Dry the purified product to obtain this compound.

Expected Yield: Yields for similar bromination reactions are reported to be around 80%.[1]

Data Presentation: Bromination Reaction
ParameterValueReference
Starting Material3-methylpyridin-4-amineN/A
ReagentN-Bromosuccinimide (NBS)[1][2]
SolventN,N-Dimethylformamide (DMF)[1][2]
Reaction Temperature0-20 °C[1]
Typical Reaction Time8-10 hours[1]
Reported Yield~80%[1]

Derivatization via Suzuki Cross-Coupling

The bromine atom in this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the pyridine core and an aryl or heteroaryl group, is a widely used transformation in drug discovery.[3][4]

The following is a general protocol for the Suzuki cross-coupling of this compound with various arylboronic acids. This protocol is based on established methods for similar substrates.[4][5]

Experimental Protocol: Suzuki Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Column chromatography apparatus

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Heat the reaction mixture to a temperature between 85-95 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Data Presentation: Suzuki Cross-Coupling Reaction
ParameterValueReference
SubstrateThis compoundN/A
Coupling PartnerArylboronic acid[4][5]
CatalystPd(PPh₃)₄[4][5]
BaseK₂CO₃ or K₃PO₄[4][5]
Solvent System1,4-Dioxane/Water[4]
Reaction Temperature85-95 °C[4]
Reported YieldsModerate to good[4]

Visualizing the Workflow

Synthesis of this compound

G cluster_synthesis Synthesis of this compound start 3-methylpyridin-4-amine reaction Bromination start->reaction reagent NBS, DMF reagent->reaction product This compound reaction->product

Caption: Synthetic pathway for the bromination of 3-methylpyridin-4-amine.

Suzuki Cross-Coupling Workflow

G cluster_suzuki Suzuki Cross-Coupling Workflow start_suzuki This compound + Arylboronic Acid reaction_suzuki Suzuki Coupling (85-95 °C) start_suzuki->reaction_suzuki reagents_suzuki Pd(PPh3)4, Base, Dioxane/Water reagents_suzuki->reaction_suzuki workup Aqueous Work-up & Extraction reaction_suzuki->workup purification Column Chromatography workup->purification final_product 2-(Aryl)-3-methylpyridin-4-amine Derivative purification->final_product

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Signaling Pathway Context: Kinase Inhibition

Derivatives of this compound are often explored as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The pyridine scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase upstream->receptor kinase_cascade Kinase Cascade (e.g., MAP Kinase Pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor This compound Derivative (Inhibitor) inhibitor->kinase_cascade

Caption: Inhibition of a kinase cascade by a this compound derivative.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of this compound and its derivatives. The versatility of this scaffold, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists in the design and synthesis of novel drug candidates. The provided workflows and diagrams offer a clear and concise overview of the experimental procedures and their relevance in the context of drug discovery.

References

Large-Scale Synthesis of 2-Bromo-3-methylpyridin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches for a documented large-scale synthesis protocol for 2-Bromo-3-methylpyridin-4-amine (CAS: 79055-61-1) did not yield a specific, established procedure. However, the synthesis of closely related isomers is well-documented. This document provides a detailed protocol for the high-yield synthesis of the isomeric compound 2-Amino-5-bromo-4-methylpyridine , a key intermediate in pharmaceutical and agrochemical research. Additionally, a plausible, conceptual synthetic pathway for the target molecule, this compound, is proposed based on established chemical principles.

Application and Significance

Bromo-methyl-aminopyridine derivatives are crucial building blocks in medicinal chemistry and drug development. Their utility lies in the versatile reactivity of the pyridine ring, which is substituted with functionalities that allow for a wide range of chemical modifications. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures. The amino and methyl groups also offer sites for further functionalization, influencing the molecule's electronic properties and steric environment.

These compounds are integral to the synthesis of a variety of biologically active molecules, including:

  • Kinase inhibitors: For the development of targeted cancer therapies.

  • Antimicrobial agents: As a scaffold for novel antibiotics.

  • Anti-inflammatory drugs: Serving as a core structure for new therapeutic agents.

  • Agrochemicals: In the creation of advanced herbicides and pesticides.

Proposed Synthetic Pathway for this compound

start 3-Methylpyridin-4-amine product This compound start->product Electrophilic Aromatic Substitution reagent Brominating Agent (e.g., NBS, Br2) reagent->start

Caption: Proposed synthesis of this compound.

Detailed Protocol: Large-Scale Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol details a high-yield synthesis of 2-Amino-5-bromo-4-methylpyridine from 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as a selective brominating agent.[1][2] This method is advantageous due to its mild reaction conditions and minimal formation of by-products.[2]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
2-Amino-4-methylpyridineC₆H₈N₂108.1430.0 g0.277
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9849.44 g0.277
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL-
AcetonitrileC₂H₃N41.05164 mL-
Deionized WaterH₂O18.02As needed-
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve 2-Amino-4-methylpyridine in DMF B Cool to 0°C (Ice Bath) A->B D Add NBS solution dropwise to the reaction mixture B->D C Prepare NBS solution in DMF C->D E Stir at 20°C for 8-10 hours D->E F Monitor reaction by TLC E->F G Pour reaction mixture into water F->G H Filter the precipitate G->H I Wash solid with water H->I J Dry the solid I->J K Wash dried solid with Acetonitrile J->K L Filter and dry the final product K->L

Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Procedure
  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (0.277 mol) of 2-amino-4-methylpyridine in 150 mL of DMF.

    • Cool the flask in an ice bath to 0°C.[2]

  • Addition of Brominating Agent:

    • Prepare a solution of 49.44 g (0.277 mol) of NBS in a suitable amount of DMF.

    • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of time, ensuring the temperature is maintained at 0°C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing water. This will cause a brown solid to precipitate.[1][2]

    • Filter the solid using a Büchner funnel and wash it thoroughly with water.[1]

    • Dry the collected solid.

  • Purification:

    • Wash the dried brown solid with 164 mL of acetonitrile.[1]

    • Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine.

Expected Yield and Characterization
ProductAppearanceYieldMelting Point (°C)
2-Amino-5-bromo-4-methylpyridineBrown solid~80% (42 g)Not specified

¹H NMR (400Hz, CDCl₃): δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H).[2] Mass Spec: 188 (m+1).[2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and address common challenges encountered when working with 2-Bromo-3-methylpyridin-4-amine in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

A1: Low conversion with this compound can stem from several factors related to its unique structure. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[1] Additionally, the electron-donating 4-amino group increases electron density on the pyridine ring, which can make the initial oxidative addition step of the palladium catalyst to the C-Br bond more challenging compared to electron-deficient pyridines.[2] Key areas to investigate include:

  • Catalyst Deactivation: Ensure rigorous exclusion of oxygen, as it can oxidize the active Pd(0) catalyst.[3]

  • Suboptimal Reagents: Use high-purity, anhydrous, and properly degassed solvents and reagents. Boronic acids, in particular, can be susceptible to degradation.[1]

  • Ineffective Reaction Conditions: Temperature, reaction time, and efficient mixing are critical. While heating is often necessary, excessive temperatures can lead to catalyst decomposition.[1]

  • Inappropriate Ligand and Base Selection: The choice of ligand is crucial to stabilize the palladium center and facilitate the reaction. The base is essential for activating the coupling partners.[1]

Q2: I am seeing significant byproduct formation, such as homocoupling of my boronic acid and/or debromination of the starting material. How can I minimize these side reactions?

A2: These are common side reactions in palladium-catalyzed cross-coupling reactions.

  • Homocoupling: This is often caused by the presence of oxygen.[3] Thoroughly degassing all solvents and the reaction mixture is the most effective way to minimize this. Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is crucial.

  • Debromination: The replacement of the bromine atom with a hydrogen atom can be caused by the presence of water or other protic impurities, especially in the presence of a strong base.[3] Using anhydrous solvents and ensuring all reagents are dry can mitigate this issue. The choice of base can also influence this side reaction.

Q3: How does the 3-methyl group affect the reactivity of this compound?

A3: The methyl group at the 3-position introduces steric hindrance around the C-Br bond at the 2-position. This steric bulk can impede the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition. This effect, combined with the electronic properties of the 4-amino group, may necessitate the use of specific ligands designed for sterically hindered substrates.

Q4: Can the 4-amino group interfere with the reaction?

A4: Yes, the primary amino group can potentially interfere with the catalytic cycle. It can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[3] In some cases, particularly for Suzuki-Miyaura reactions, protecting the amino group (e.g., as an acetamide) may be necessary to achieve optimal yields, though this adds extra steps to the synthesis.

Troubleshooting Guides

This section addresses common issues encountered during specific reactions with this compound, offering potential causes and solutions.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of this compound.

  • Significant formation of homocoupled boronic acid or debrominated starting material.

Troubleshooting Workflow:

cluster_solutions Troubleshooting Steps start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Anhydrous, Degassed) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas thoroughly) check_reagents->check_atmosphere optimize_base Optimize Base (Try K3PO4, Cs2CO3) check_atmosphere->optimize_base optimize_ligand Optimize Ligand (Bulky, electron-rich, e.g., SPhos, XPhos) optimize_base->optimize_ligand optimize_temp Adjust Temperature (Increase cautiously) optimize_ligand->optimize_temp protect_amine Consider Protecting 4-Amino Group optimize_temp->protect_amine success Improved Yield protect_amine->success

Caption: Troubleshooting decision tree for low-yielding Suzuki-Miyaura reactions.

Potential Cause Recommended Solution
Catalyst Inactivity/Deactivation Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst. Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).
Inefficient Transmetalation The choice of base is critical. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective. Ensure the base is soluble in the reaction solvent.
Protodeboronation of Boronic Acid Use anhydrous solvents and ensure the base is dry. Consider using a more stable boronic ester (e.g., a pinacol ester).
Steric Hindrance Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination.
Poor Solubility Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture to improve solubility.
Issue 2: Low Yield in Buchwald-Hartwig Amination

Symptoms:

  • Incomplete conversion of this compound.

  • Decomposition of starting material or product.

Potential Cause Recommended Solution
Catalyst Inhibition The aminopyridine product can act as a ligand and inhibit the catalyst.[3] Consider a higher catalyst loading or a more active catalyst system (e.g., using biaryl phosphine ligands).
Sterically Hindered Amine If the coupling partner is a sterically bulky amine, a stronger base and a ligand designed for hindered substrates may be required.[3]
Base-Sensitive Functional Groups If your substrate contains functional groups sensitive to strong bases like NaOtBu, consider a weaker inorganic base such as Cs₂CO₃ or K₃PO₄, which may require a higher reaction temperature.[3]
Incorrect Base Strength A strong base is typically required to deprotonate the amine. NaOtBu is common, but ensure it is fresh and handled under inert conditions.
Issue 3: Low Yield in Sonogashira Coupling

Symptoms:

  • Low yield of the desired alkynylated product.

  • Significant formation of Glaser coupling byproduct (alkyne homodimer).

Troubleshooting Workflow:

cluster_solutions Troubleshooting Steps start Low Yield in Sonogashira Coupling check_atmosphere Ensure Strict Anaerobic Conditions (Degas thoroughly) start->check_atmosphere check_copper Verify Copper(I) Salt Activity (Use fresh CuI) check_atmosphere->check_copper optimize_base Optimize Base (Ensure solubility, consider excess amine) check_copper->optimize_base optimize_temp Adjust Temperature (Avoid excessively high temperatures) optimize_base->optimize_temp copper_free Consider Copper-Free Protocol optimize_temp->copper_free success Improved Yield copper_free->success setup Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K3PO4, 2.0 eq), and palladium catalyst/ligand. inert Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. setup->inert solvent Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. inert->solvent reaction Reaction: Heat the mixture with vigorous stirring (e.g., 90-100 °C). Monitor by TLC or LC-MS. solvent->reaction workup Work-up: Cool to RT, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. reaction->workup purify Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography. workup->purify

References

Technical Support Center: Suzuki Coupling of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methylpyridin-4-amine. The following information is designed to help diagnose and resolve common issues, with a focus on minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Suzuki reaction of this compound?

A1: The three most prevalent side products in the Suzuki coupling of this compound are:

  • Homocoupling Product: This is a biaryl compound formed from the coupling of two molecules of the boronic acid reagent. Its formation is often promoted by the presence of oxygen or the use of a Palladium(II) precatalyst.

  • Dehalogenated Product (Protodebromination): This side product is 3-methylpyridin-4-amine, where the bromine atom has been replaced by a hydrogen atom. This can occur due to various factors, including the presence of trace palladium hydride species.

  • Protodeboronation Product: This is the arene or heteroarene that would be formed if the boronic acid group of the coupling partner is replaced by a hydrogen atom. This side reaction is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.

Q2: My reaction is producing a significant amount of the homocoupled boronic acid byproduct. How can I prevent this?

A2: Homocoupling of the boronic acid is a common issue. To minimize its formation, consider the following strategies:

  • Ensure an Inert Atmosphere: The presence of oxygen can promote homocoupling. It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst: Palladium(II) precatalysts, such as Pd(OAc)₂, require in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can circumvent this issue.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it more competitive than the homocoupling side reaction.

Q3: I am observing a significant amount of the dehalogenated starting material (3-methylpyridin-4-amine). What are the likely causes and solutions?

A3: Dehalogenation, or protodebromination, is a common side reaction for bromopyridines. Here are some potential causes and how to address them:

  • Choice of Base: The type and strength of the base can influence the rate of dehalogenation. It is advisable to screen different bases. For instance, if a strong base is leading to dehalogenation, switching to a milder base might be beneficial.

  • Solvent Effects: The solvent system can also play a role. Protic solvents, for example, can sometimes be a source of protons for the dehalogenation reaction. Experimenting with different solvent systems, including anhydrous conditions, may be necessary.

  • Reaction Temperature and Time: High temperatures and long reaction times can sometimes increase the extent of dehalogenation. Optimizing these parameters by running the reaction at the lowest effective temperature for the shortest time necessary can help minimize this side product.

Q4: How can I minimize the protodeboronation of my boronic acid?

A4: Protodeboronation consumes your boronic acid and reduces the overall yield. To mitigate this:

  • Use Fresh Boronic Acid: Boronic acids can degrade over time. Using fresh, high-purity boronic acid is recommended.

  • Consider Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.

  • Optimize Reaction Conditions: As with other side reactions, minimizing reaction time and temperature can help reduce the extent of protodeboronation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product with Multiple Side Products

When the reaction yields a complex mixture with low conversion of the starting material, a systematic approach to troubleshooting is necessary.

Troubleshooting Workflow

G start Low Yield of Desired Product check_reagents 1. Check Reagent Quality - Fresh Boronic Acid? - Dry Solvents? - Active Catalyst? start->check_reagents check_atmosphere 2. Verify Inert Atmosphere - Degassed Solvents? - Proper Purging? check_reagents->check_atmosphere optimize_base 3. Optimize Base - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) check_atmosphere->optimize_base optimize_catalyst 4. Optimize Catalyst/Ligand - Try Pd(0) vs Pd(II) - Use bulky, electron-rich ligands optimize_base->optimize_catalyst optimize_temp 5. Optimize Temperature - Run at lowest effective temperature optimize_catalyst->optimize_temp success Improved Yield optimize_temp->success G start Dominant Side Product homocoupling Homocoupling? - Rigorous Degassing - Use Pd(0) catalyst start->homocoupling dehalogenation Dehalogenation? - Screen Bases - Optimize Solvent - Lower Temperature start->dehalogenation protodeboronation Protodeboronation? - Use Fresh Boronic Acid - Consider Boronic Ester start->protodeboronation solution Implement Targeted Solution homocoupling->solution dehalogenation->solution protodeboronation->solution G reagents 1. Add Reactants and Base to Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert catalyst 3. Add Pd Catalyst and Solvents inert->catalyst heat 4. Heat and Stir Reaction catalyst->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Br(L_n) pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation Transmetalation (Ar'-B(OH)2, Base) dehalogenation Dehalogenation (Ar-H) pd_complex->dehalogenation transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product homocoupling Homocoupling (Ar'-Ar') protodeboronation Protodeboronation (Ar'-H) boronic_acid Ar'-B(OH)2 boronic_acid->homocoupling boronic_acid->protodeboronation

Technical Support Center: Purification of 2-Bromo-3-methylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Bromo-3-methylpyridin-4-amine and its derivatives. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate your research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.

Issue 1: Poor Separation of Isomeric Impurities during Column Chromatography

  • Question: I am having difficulty separating my target this compound derivative from its isomers (e.g., 2-Bromo-5-methylpyridin-4-amine or 3-Bromo-2-methylpyridin-4-amine) using column chromatography. What can I do to improve the separation?

  • Answer: Isomeric impurities are a common challenge in the synthesis of substituted pyridines.[1] Here are several strategies to improve separation:

    • Optimize the Solvent System: The choice of eluent is critical for achieving good separation. A common starting point for aminobromopyridines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2]

      • TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase that gives the best separation (largest ΔRf) between your product and the isomeric impurities. Aim for an Rf value of 0.2-0.4 for your target compound.

      • Solvent Gradient: Employ a shallow gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve closely eluting compounds. For example, you could start with 5% ethyl acetate in hexanes and slowly increase to 20% ethyl acetate.

    • Choice of Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (neutral or basic) if your compound is sensitive to the acidic nature of silica.[3]

    • Column Parameters:

      • Column Size: Use a longer, narrower column for better resolution.

      • Loading: Do not overload the column. The amount of crude material should be appropriate for the column size. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[4]

      • Packing: Ensure the column is packed uniformly to avoid channeling.

Issue 2: Product Oiling Out During Recrystallization

  • Question: My this compound derivative is oiling out instead of forming crystals during recrystallization. What is causing this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the solute is insoluble in the solvent at room temperature but melts at or below the boiling point of the solvent. To address this:

    • Solvent Selection: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. For polar compounds like aminopyridines, polar solvents or mixtures are often required. Good options to try include ethanol, ethyl acetate, or a mixture of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water or hexanes).[5]

    • Lower the Temperature: Ensure the solution is not supersaturated at a temperature above the melting point of your compound. Try to induce crystallization at a lower temperature.

    • Increase Solvent Volume: The concentration of your compound in the solution might be too high. Add more solvent to ensure it remains dissolved at the boiling point.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

Issue 3: Presence of Colored Impurities in the Purified Product

  • Question: After purification, my this compound derivative has a persistent yellow or brown color. What is the source of this color and how can I remove it?

  • Answer: Discoloration in pyridine derivatives can be due to the presence of degradation products or residual starting materials.[6]

    • Activated Carbon Treatment: Before the final crystallization step, you can treat the solution with activated carbon. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. The colored impurities will adsorb onto the carbon, which can then be removed by hot gravity filtration.

    • Recrystallization: A careful recrystallization is often effective at removing colored impurities.

    • Chemical Treatment: In some cases, washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) during the work-up can help remove colored by-products, especially if bromine was used in the synthesis.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The common impurities largely depend on the synthetic route. If you are performing a bromination of a 3-methylpyridin-4-amine precursor, you can expect to see:

  • Isomeric Products: Bromination at other positions on the pyridine ring.[1]

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo species.[1]

  • Unreacted Starting Material: Incomplete reaction will leave the starting amine.

Q2: What is a good starting solvent system for TLC analysis of my this compound derivative?

A2: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. You can start with a 1:4 or 1:3 ratio of ethyl acetate to hexanes and adjust the polarity based on the Rf value of your compound. For more polar derivatives, you might need to increase the proportion of ethyl acetate or add a small amount of methanol.

Q3: Can I use reverse-phase chromatography for the purification of these compounds?

A3: Yes, reverse-phase chromatography can be a viable option, especially for more polar derivatives that are difficult to purify using normal-phase chromatography. A common mobile phase for reverse-phase chromatography is a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or TFA.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended for confirming the purity and identity of your this compound derivative:

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can also be used to identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of your compound.

Q5: My compound appears to be degrading on the silica gel column. What should I do?

A5: Amines can sometimes interact strongly with the acidic silica gel, leading to tailing of peaks or even degradation. To mitigate this, you can:

  • Neutralize the Silica: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[7] This will neutralize the acidic sites on the silica gel.

  • Use Alumina: Switch to a neutral or basic alumina stationary phase.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of this compound Derivatives

Compound PolarityRecommended Solvent System (v/v)Expected Rf Range
Low to Medium10-30% Ethyl Acetate in Hexanes0.2 - 0.5
Medium to High40-70% Ethyl Acetate in Hexanes0.2 - 0.5
High5-10% Methanol in Dichloromethane0.2 - 0.5

Note: These are starting points and should be optimized using TLC for each specific derivative.

Table 2: Common Recrystallization Solvents for this compound Derivatives

Solvent/Solvent SystemCompound Characteristics
Ethanol/WaterFor moderately polar solids.
Ethyl Acetate/HexanesFor a wide range of polarities.
IsopropanolFor solids with intermediate polarity.
AcetonitrileCan be used for washing or recrystallization.

Note: The ideal solvent should dissolve the compound when hot and provide good crystal recovery upon cooling.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring even packing. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the starting eluent. Gradually increase the polarity of the mobile phase based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot gravity filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the flask or seeding with a pure crystal. Further cooling in an ice bath can improve yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Derivative tlc TLC Analysis to Determine Solvent System synthesis->tlc Initial Assessment column Column Chromatography tlc->column Optimized Eluent purity_check Purity Check (TLC/HPLC) column->purity_check recrystallization Recrystallization recrystallization->purity_check Further Purification purity_check->recrystallization If Impure pure_product Pure Product purity_check->pure_product If Pure characterization Structural Characterization (NMR, MS) pure_product->characterization Final Confirmation

Caption: General workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic start Impure Product is_solid Is the product a solid? start->is_solid column_chrom Perform Column Chromatography is_solid->column_chrom No recrystallize Attempt Recrystallization is_solid->recrystallize Yes poor_separation Poor separation of isomers? column_chrom->poor_separation oiling_out Does it oil out? recrystallize->oiling_out change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes pure Pure Product oiling_out->pure No change_solvent->recrystallize optimize_eluent Optimize Eluent/Gradient poor_separation->optimize_eluent Yes poor_separation->pure No optimize_eluent->column_chrom

Caption: A logical troubleshooting guide for common purification challenges.

References

overcoming low reactivity of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-3-methylpyridin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to address the common challenges associated with the low reactivity of this versatile chemical intermediate. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?

A1: The reduced reactivity of this compound is primarily due to a combination of steric and electronic factors.

  • Steric Hindrance: The bromine atom at the C-3 position is sterically crowded, positioned between the amino group at C-2 and the methyl group at C-4. This congestion impedes the approach of the palladium catalyst, slowing down the crucial oxidative addition step, which is often rate-determining in cross-coupling reactions.[1][2][3][4]

  • Electronic Effects: The pyridine ring is naturally electron-deficient. However, the amino group (-NH₂) is a potent electron-donating group through resonance, which increases the electron density at the ortho and para positions. This increased electron density on the ring can make the C-Br bond less electrophilic and thus less susceptible to oxidative addition by a Pd(0) catalyst.[5]

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen of the adjacent amino group can chelate to the palladium catalyst. This coordination can stabilize the catalyst in an inactive state, effectively inhibiting the catalytic cycle.

Q2: What are the most common issues encountered during experiments with this compound?

A2: Researchers typically face several challenges:

  • Low to No Conversion: The starting material is recovered largely unreacted.[6]

  • Low Yields: Only a small amount of the desired product is formed, even after extended reaction times.

  • Side Reactions: Formation of byproducts such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner is common.[6][7]

Q3: Which cross-coupling reactions are most suitable for this substrate, and what are the key considerations?

A3: Despite its low reactivity, several palladium-catalyzed cross-coupling reactions can be successfully employed with careful optimization.

  • Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon bonds. Success hinges on using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a strong base (e.g., K₃PO₄).[3][8]

  • Buchwald-Hartwig Amination: Used for creating carbon-nitrogen bonds. This reaction requires a robust catalyst system, often employing biaryl phosphine ligands and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[8][9][10]

  • Sonogashira Coupling: Suitable for synthesizing aryl alkynes. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]

Q4: My Suzuki-Miyaura reaction is failing. How can I improve the yield?

A4: To improve a sluggish Suzuki-Miyaura reaction, consider the following adjustments:

  • Catalyst System: Switch to a more active catalyst system. Use palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G4 combined with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands facilitate the difficult oxidative addition and reductive elimination steps.[3][11][12]

  • Base Selection: Use a stronger base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for hindered substrates.[11][13]

  • Solvent and Temperature: Use a high-boiling point solvent like dioxane or toluene to allow for higher reaction temperatures (e.g., 80-110 °C). Microwave heating can also be effective in driving the reaction to completion.[14]

  • Boron Reagent: Consider using a more stable boron reagent, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K), which are more resistant to protodeboronation.[7]

Q5: The adjacent amino group appears to be inhibiting my reaction. What can be done?

A5: Catalyst inhibition by the amino group is a significant challenge. The most direct strategy is to temporarily protect the amine.[15][16]

  • Protection Strategy: Converting the amino group to an amide (e.g., an acetamide) or a carbamate (e.g., Boc or Cbz group) can prevent it from coordinating with the palladium catalyst.[15][17][18] The protecting group can be removed in a subsequent step after the cross-coupling is complete.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst Inactivity: The chosen catalyst/ligand system is not active enough for the sterically hindered substrate.• Switch to a modern pre-catalyst (e.g., G3 or G4 palladacycle) with a bulky biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[3][6]• Increase catalyst loading from 1-2 mol% to 3-5 mol%.[8]
Ineffective Base: The base is not strong enough to promote the transmetalation step of the catalytic cycle.• Use a stronger base such as finely powdered K₃PO₄ or Cs₂CO₃.[13]• For Buchwald-Hartwig aminations, use a strong, non-nucleophilic base like NaOtBu or LiHMDS.[16][19]
Catalyst Inhibition: The 4-amino group is coordinating to the palladium center, deactivating the catalyst.• Protect the amino group as an amide or carbamate prior to the coupling reaction.
Formation of Side Products Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom.• Ensure strictly anhydrous and oxygen-free conditions. Use freshly distilled solvents and thoroughly degas the reaction mixture.[7]• Screen different bases and ligands, as some combinations are more prone to generating palladium hydride species that cause this side reaction.
Homocoupling: The boronic acid or organometallic reagent couples with itself.• Rigorously degas all solvents and reagents to remove oxygen, which promotes homocoupling.[7]• Use a stoichiometry closer to 1:1.1 of the aryl halide to the coupling partner.[7]• Consider starting with a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions that can occur during the in situ reduction of Pd(II) precatalysts.[6]
Protodeboronation: The boronic acid is degraded before it can participate in the cross-coupling.• Use more stable organoboron reagents like potassium trifluoroborate salts (BF₃K) or boronate esters (e.g., BPin).[7]• Use anhydrous conditions where possible, as water can facilitate this side reaction.[7]

Data Presentation

Table 1: Factors Influencing the Reactivity of this compound

FactorDescriptionImpact on Reactivity
Steric Hindrance The bromine at C-3 is flanked by the C-2 amino and C-4 methyl groups.High. Significantly slows the rate-determining oxidative addition step.[1][2]
Electronic Effect The C-2 amino group is strongly electron-donating via resonance.Moderate. Increases electron density on the pyridine ring, making the C-Br bond less electrophilic.[5]
Catalyst Chelation The proximal amino group can coordinate to the palladium catalyst.High. Can lead to catalyst inhibition and low turnover.[16]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (2-4 mol%)Highly active pre-catalyst designed for challenging substrates.[12]
Ligand XPhos (included in pre-catalyst)Bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination.[3]
Base K₃PO₄ (2.0 - 3.0 equiv)Strong base effective for activating boronic acids with hindered substrates.[13]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)High-boiling solvent that allows for elevated temperatures. Water can aid in dissolving the base.[13]
Temperature 90 - 110 °CHigher temperatures are often necessary to overcome the activation energy for this substrate.[14]

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (2 mol%)Common and effective Pd(0) precursor.[8]
Ligand RuPhos (4-6 mol%)A highly effective ligand for the amination of heteroaryl halides.[16]
Base NaOtBu or LiHMDS (1.4 - 2.0 equiv)Strong, non-nucleophilic base required to deprotonate the amine coupling partner.[16][19]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, high-boiling aprotic solvents are standard for this reaction.[8]
Temperature 90 - 110 °CNecessary to drive the reaction to completion with this challenging substrate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[8]

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of 1,4-dioxane and water) via syringe.[13]

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[8]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and the degassed anhydrous solvent (e.g., toluene).[8]

  • Reaction: Heat the sealed tube to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

low_reactivity_factors sub This compound factor1 Steric Hindrance sub->factor1 factor2 Electronic Effects sub->factor2 factor3 Catalyst Chelation sub->factor3 outcome Low Reactivity in Cross-Coupling factor1->outcome Hinders Oxidative Addition factor2->outcome Reduces C-Br Electrophilicity factor3->outcome Inhibits Pd Catalyst

Caption: Factors contributing to the low reactivity of this compound.

suzuki_troubleshooting_workflow start Start: Suzuki Coupling Low / No Conversion q1 Is the catalyst system optimized for hindered substrates? start->q1 sol1 Action: Switch to Pd G3/G4 Pre-catalyst with a bulky biaryl phosphine ligand (e.g., SPhos, XPhos). q1->sol1 No q2 Is the base strong enough? q1->q2 Yes sol1->q2 sol2 Action: Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). q2->sol2 No q3 Is catalyst inhibition by the amino group suspected? q2->q3 Yes sol2->q3 sol3 Action: Protect the 4-amino group (e.g., as an acetamide) before coupling. q3->sol3 Yes end Re-run Experiment & Evaluate q3->end No sol3->end

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.

suzuki_cycle_challenges pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) challenge2 CHALLENGE 2: Amino group can chelate to Pd(0), inhibiting the catalytic cycle. pd0->challenge2 trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂) challenge1 CHALLENGE 1: Steric hindrance and electron-rich ring slow this step significantly. oa_complex->challenge1 trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Caption: Suzuki-Miyaura catalytic cycle highlighting challenges with this substrate.

References

stability issues with 2-Bromo-3-methylpyridin-4-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-methylpyridin-4-amine. The information provided addresses common stability issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration is recommended. Following these storage guidelines is crucial to prevent degradation.

Q2: Is this compound sensitive to air or moisture?

A2: While specific data on the air and moisture sensitivity of this compound is limited, related aminopyridines can be sensitive to atmospheric conditions. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize potential degradation.

Q3: What are the known incompatibilities of this compound?

A3: Avoid strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition of the compound.

Q4: How stable is this compound in solution?

A4: The stability of this compound in solution is dependent on the solvent, pH, and temperature. For instance, related aminopyridines have shown good stability in neutral and slightly acidic conditions but can be susceptible to degradation in strongly acidic or basic solutions.[1] It is advisable to prepare solutions fresh and store them under inert gas, protected from light, especially if they are to be used over an extended period.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Cause Troubleshooting Steps
Catalyst Inhibition The primary amino group can coordinate to the palladium center, inhibiting its catalytic activity. Consider using a ligand that is less sensitive to amine coordination or protecting the amino group (e.g., as an acetamide) prior to the coupling reaction.[2]
Debromination The bromo substituent can be lost, leading to the formation of 3-methylpyridin-4-amine as a byproduct. This can be promoted by certain bases and high temperatures. Use a milder base (e.g., K₃PO₄ instead of stronger bases) and optimize the reaction temperature.
Homocoupling Homocoupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can occur as a side reaction. Ensure rigorous exclusion of oxygen from the reaction mixture and consider using a different palladium precatalyst or ligand.
Poor Solubility If the compound or other reagents are not fully dissolved, the reaction rate will be significantly reduced. Experiment with different solvent systems (e.g., dioxane/water, toluene, DMF) or gently heat the mixture to improve solubility.[3]
Issue 2: Formation of Colored Impurities or Degradation During Workup
Possible Cause Troubleshooting Steps
Oxidation Aminopyridines can be susceptible to oxidation, leading to the formation of colored impurities, especially when exposed to air over time.[4] During workup, minimize exposure to air by working under an inert atmosphere and consider using degassed solvents.
Acid/Base Instability Exposure to strong acids or bases during aqueous workup can lead to hydrolysis or other degradation pathways. Use buffered aqueous solutions or mild acids/bases for pH adjustment and extraction.
Elevated Temperatures Prolonged heating during solvent evaporation can cause thermal degradation. Use a rotary evaporator at a moderate temperature and high vacuum to remove solvents efficiently.
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Steps
Variable Reagent Quality The purity of this compound and other reagents can significantly impact the reaction outcome. Use reagents from a reliable source and consider purifying the starting material if impurities are suspected.
Light Sensitivity Brominated aromatic compounds can be susceptible to photodegradation.[5] Protect the reaction vessel from light by wrapping it in aluminum foil, especially for reactions that run for an extended period.
Inadequate Inert Atmosphere Trace amounts of oxygen can interfere with many catalytic reactions. Ensure that the reaction setup is properly sealed and that all solvents and reagents are thoroughly degassed.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound

This protocol outlines a general method to assess the stability of this compound under various conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Incubator or oven for temperature studies

  • UV lamp for photostability studies

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Preparation of Test Solutions:

    • pH Stability: Dilute the stock solution with different pH buffers to achieve the desired final concentration.

    • Thermal Stability: Dilute the stock solution with a neutral solvent (e.g., 50:50 acetonitrile:water) and place samples in an incubator at various temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Place a solution of the compound in a quartz cuvette or a thin-walled glass vial and expose it to a UV lamp. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Analyze the aliquots by HPLC. The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from any potential degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Identify Stability Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions LowYield Low Yield/ No Reaction CatalystInhibition Catalyst Inhibition/ Deactivation LowYield->CatalystInhibition SideReactions Side Reactions (Debromination, Homocoupling) LowYield->SideReactions ReactionConditions Suboptimal Reaction Conditions LowYield->ReactionConditions ImpurityFormation Impurity Formation ImpurityFormation->SideReactions Degradation Compound Degradation (pH, Temp, Light) ImpurityFormation->Degradation InconsistentResults Inconsistent Results InconsistentResults->Degradation ReagentQuality Reagent Quality/ Purity InconsistentResults->ReagentQuality InconsistentResults->ReactionConditions ProtectAmine Protect Amino Group CatalystInhibition->ProtectAmine OptimizeBaseTemp Optimize Base & Temperature SideReactions->OptimizeBaseTemp ControlConditions Control pH, Temp, Light Degradation->ControlConditions PurifyReagents Purify/Verify Reagents ReagentQuality->PurifyReagents InertAtmosphere Ensure Inert Atmosphere ReactionConditions->InertAtmosphere ScreenConditions Screen Solvents, Ligands, etc. ReactionConditions->ScreenConditions

Caption: A workflow diagram for troubleshooting stability issues with this compound.

Logical_Relationship_Degradation cluster_stressors Stress Conditions cluster_pathways Potential Degradation Pathways Compound This compound StrongAcidBase Strong Acid/Base Compound->StrongAcidBase Compound->StrongAcidBase HighTemp High Temperature Compound->HighTemp UVLight UV Light Compound->UVLight OxidizingAgents Oxidizing Agents Compound->OxidizingAgents Hydrolysis Hydrolysis of Amino Group StrongAcidBase->Hydrolysis RingOpening Pyridine Ring Opening StrongAcidBase->RingOpening Debromination Debromination HighTemp->Debromination UVLight->Debromination Oxidation Oxidation of Amino/Methyl Group OxidizingAgents->Oxidation

Caption: Logical relationships between stress conditions and potential degradation pathways.

References

Technical Support Center: Optimization of Palladium Catalysts for 2-Bromo-3-methylpyridin-4-amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 2-Bromo-3-methylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound often challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that poison the catalyst and halt the catalytic cycle.[1] This is a well-known issue often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1][2]

Q2: What are the most common side reactions observed during the coupling of this compound?

A2: The most prevalent side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling).[3][4] This is often promoted by the presence of oxygen.[3][4]

  • Protodebromination (Dehalogenation): The replacement of the bromine atom with a hydrogen atom.[4][5] This can be caused by protic impurities or the formation of palladium hydride species.[4]

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially if the catalytic cycle is slow due to inhibition by the pyridine substrate.[1]

Q3: How does the choice of palladium precursor affect the reaction?

A3: The selection of the palladium precursor is crucial. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(0) sources like Pd(PPh₃)₄.[6] Using a stable, well-defined precatalyst can offer more consistent and reproducible results by ensuring a constant ligand-to-metal ratio.[6] For instance, air-stable [(R₃P)PdCl₂]₂ complexes have been shown to be effective for Suzuki couplings, even in the presence of air.[7]

Q4: Which ligands are most effective for the coupling of 2-bromopyridine derivatives?

A4: For challenging substrates like 2-bromopyridines, bulky and electron-rich phosphine ligands are highly recommended.[4][8] These ligands help to sterically shield the palladium center, mitigating catalyst poisoning by the pyridine nitrogen.[3] For Suzuki-Miyaura reactions, ligands like SPhos, XPhos, and RuPhos often provide good results.[8] For Buchwald-Hartwig amination, ligands such as BINAP and dppf can be effective.[4]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Catalyst Deactivation/Poisoning The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[1][3] Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).[4] Consider using a more active pre-catalyst.[4]
Inappropriate Ligand The ligand may not be suitable for the specific transformation. Screen a panel of bulky, electron-rich phosphine ligands like SPhos or XPhos for Suzuki-Miyaura, or BINAP or dppf for Buchwald-Hartwig amination.[4]
Insufficient Base Strength The base may not be strong enough to facilitate the catalytic cycle effectively. For Suzuki-Miyaura, consider stronger bases like K₃PO₄ or Cs₂CO₃.[3][5] For Buchwald-Hartwig, stronger bases such as NaOtBu or LHMDS are often necessary.[4][9]
Poor Solubility Reagents may not be fully dissolved in the chosen solvent. Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture to improve solubility.[3][4]
Issue 2: Significant Byproduct Formation (Homocoupling or Protodebromination)
Byproduct Potential Cause Troubleshooting Steps
Homocoupling Presence of oxygen in the reaction mixture.[3][4]Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon).[3] Maintain a positive pressure of an inert gas throughout the reaction.
High reaction temperature or excessive amounts of the coupling partner.[4]Try running the reaction at a lower temperature for a longer duration. Use a stoichiometry closer to 1:1.1 of the aryl halide to the coupling partner.[4]
Protodebromination Presence of protic impurities (e.g., water) in reagents or solvents.[4]Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and thoroughly dry the base.[4]
Formation of palladium hydride species.This can be influenced by the choice of base and solvent.[4] A screen of different anhydrous bases and solvent systems may be necessary to minimize this side reaction.

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield of 2-Bromopyridines

BaseSolventTemperature (°C)Typical Yield (%)
K₃PO₄Toluene/H₂O10085-95
K₂CO₃Dioxane/H₂O9070-85
Cs₂CO₃Dioxane10080-90
Na₂CO₃Ethanol/H₂O8065-80

Note: This data is based on couplings of 2-bromopyridines with arylboronic acids and serves as a general guideline.[5]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂(±)-BINAPNaOtBuToluene80
Pd₂(dba)₃XPhosNaOtBuToluene80-110
Pd(OAc)₂dppfNaOtBuTolueneReflux

Note: The optimal system is dependent on the specific amine coupling partner.[6][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6][11]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[6]

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6][11]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][11]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[6]

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (3 cycles).[6]

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[6]

  • Reaction: Heat the sealed tube to 80-110 °C with stirring.[6][12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[12]

Visualizations

Experimental_Workflow_Suzuki_Coupling setup Reaction Setup: Combine this compound, boronic acid, and base in a Schlenk flask. inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert catalyst Catalyst Addition: Add Palladium precursor and ligand. inert->catalyst solvent Solvent Addition: Add degassed solvent. catalyst->solvent reaction Reaction: Heat at 80-100 °C with stirring. solvent->reaction monitor Monitor Progress: TLC, LC-MS, or GC-MS. reaction->monitor workup Aqueous Work-up: Cool, dilute, wash, and extract. monitor->workup purify Purification: Flash column chromatography. workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Decision_Tree start Low or No Conversion? catalyst_check Check Catalyst and Ligand start->catalyst_check Yes base_check Check Base start->base_check Yes conditions_check Check Reaction Conditions start->conditions_check Yes catalyst_solution Increase catalyst loading. Screen bulky, electron-rich ligands. catalyst_check->catalyst_solution base_solution Use a stronger base (e.g., K3PO4, Cs2CO3). Ensure base is anhydrous and finely powdered. base_check->base_solution conditions_solution Check for solubility issues (change solvent). Ensure proper degassing to remove oxygen. conditions_check->conditions_solution

Caption: Decision tree for troubleshooting low conversion.

Catalytic_Cycle_Suzuki Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(Br)L_n pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_aryl_complex Ar-Pd(II)-Ar'L_n pd2_complex->pd2_aryl_complex transmetalation Transmetalation transmetalation->pd2_aryl_complex pd2_aryl_complex->pd0 reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactant1 Ar-Br reactant1->oxidative_addition reactant2 Ar'-B(OR)2 reactant2->transmetalation base Base base->transmetalation

References

preventing dehalogenation of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of dehalogenation when working with 2-Bromo-3-methylpyridin-4-amine and similar halo-pyridines in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and a step-by-step guide to troubleshoot and prevent the undesired removal of the bromine atom during your experiments.

Q1: What is dehalogenation and why is it a problem?

Dehalogenation is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 3-methylpyridin-4-amine as a byproduct, which reduces the yield of your desired product and complicates the purification process.[1]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] These hydride species can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures.[1]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade (e.g., DMF with traces of water) can act as hydride donors.[1]

  • Reagents: Impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to Pd-H formation.[1]

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1]

Q3: How can I minimize dehalogenation in my reaction?

Minimizing dehalogenation involves careful optimization of several reaction parameters. The following troubleshooting guide provides a systematic approach to identify and address the root cause of this side reaction.

Troubleshooting Flowchart

G start Start: Experiencing Dehalogenation base Step 1: Evaluate the Base start->base ligand Step 2: Assess the Ligand base->ligand Using strong alkoxide base? Try milder inorganic bases (K₃PO₄, Cs₂CO₃) solvent Step 3: Check the Solvent & Reagents ligand->solvent Using standard ligand? Switch to bulky, electron-rich ligands (XPhos, SPhos) temp Step 4: Optimize Temperature & Time solvent->temp Using protic or wet solvent? Use anhydrous, aprotic solvents (Toluene, Dioxane) end Dehalogenation Minimized temp->end High temp/long reaction time? Lower temperature and monitor closely

Caption: Troubleshooting workflow for preventing dehalogenation.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of cross-coupling reactions and the extent of dehalogenation with similar bromopyridine substrates.

Table 1: Effect of Base on Suzuki-Miyaura Coupling

EntryBaseYield of Coupled Product (%)Dehalogenation (%)Reference
1NaOtBu4530[1]
2K₃PO₄85<5[1][2]
3Cs₂CO₃90<5[3]
4K₂CO₃78~10[3]

Table 2: Influence of Ligand on Buchwald-Hartwig Amination

EntryLigandYield of Aminated Product (%)Dehalogenation (%)Reference
1PPh₃5525[4]
2XPhos92<2[1][4]
3SPhos90<3[1][4]
4dppf82~8[1]

Experimental Protocols

Below are detailed protocols for common cross-coupling reactions, optimized to minimize the dehalogenation of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the C-C bond formation between this compound and an arylboronic acid.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.[1][5]

  • Add this compound and the arylboronic acid to the tube.

  • Add the anhydrous, degassed solvent via syringe.[1]

  • Seal the tube and heat the mixture to 80-100°C.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the C-N bond formation between this compound and a primary or secondary amine.

Reagents:

  • This compound (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas three times.[3]

  • Add this compound and the amine coupling partner.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool the reaction mixture to room temperature.

  • Workup: Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura coupling and the competing dehalogenation pathway.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Trans Transmetalation PdII->Trans R-B(OR)₂ ArPdR Ar-Pd(II)-R(L₂) Trans->ArPdR RedEl Reductive Elimination ArPdR->RedEl RedEl->Pd0 Product Ar-R RedEl->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Competing Dehalogenation Pathway

G PdII_Br Ar-Pd(II)-Br PdII_H Ar-Pd(II)-H PdII_Br->PdII_H Hydride Transfer Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdII_H Dehalogenation Reductive Elimination PdII_H->Dehalogenation Product Ar-H (Dehalogenated Product) Dehalogenation->Product Pd0 Pd(0) Dehalogenation->Pd0

Caption: The pathway leading to the undesired dehalogenated byproduct.

References

Technical Support Center: 2-Bromo-3-methylpyridin-4-amine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-3-methylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key challenges during scale-up?

The most prevalent synthetic route to this compound is the direct bromination of 3-methylpyridin-4-amine. While seemingly straightforward, scaling up this electrophilic aromatic substitution reaction presents several challenges:

  • Exotherm Control: The bromination of aminopyridines is a highly exothermic reaction. Inadequate temperature control on a larger scale can lead to a runaway reaction, resulting in the formation of undesirable side products and posing significant safety risks.

  • Regioselectivity: While the directing effects of the amino and methyl groups favor bromination at the 2-position, the formation of isomeric byproducts can occur, particularly under suboptimal conditions.

  • Over-bromination: The activated pyridine ring is susceptible to further bromination, leading to the formation of di-bromo species.

  • Product Isolation and Purification: The crude product often contains unreacted starting materials, isomeric impurities, and di-brominated byproducts, which can be challenging to separate on a large scale.

Q2: How can I control the exotherm during the scale-up of the bromination reaction?

Effective thermal management is critical for a safe and successful scale-up. Here are key strategies:

  • Slow, Controlled Addition of Brominating Agent: Add the brominating agent (e.g., bromine or N-bromosuccinimide) subsurface and at a controlled rate to manage the rate of heat generation.

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity. The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient.

  • Dilution: Conducting the reaction in a suitable solvent helps to dissipate heat more effectively.

  • Reaction Monitoring: Continuously monitor the internal temperature of the reactor. Any deviation from the expected temperature profile should be addressed immediately.

  • Semi-batch or Continuous Flow Processing: For very large scales, consider moving from a batch process to a semi-batch or continuous flow setup to better manage heat and mass transfer.[1]

Q3: What are the common impurities in the synthesis of this compound and how can they be minimized?

The primary impurities are isomeric monobromo-pyridines and di-brominated products.

Impurity TypeCommon ExamplesFormation ConditionsMitigation Strategies
Isomeric Byproducts 5-Bromo-3-methylpyridin-4-amineHigh reaction temperatures, incorrect stoichiometry.Maintain a low reaction temperature (e.g., 0-5 °C). Ensure precise control over the stoichiometry of the brominating agent.
Di-brominated Byproducts 2,6-Dibromo-3-methylpyridin-4-amineExcess brominating agent, elevated temperatures.Use a slight excess of the starting amine or stoichiometric amounts of the brominating agent. Maintain strict temperature control.
Unreacted Starting Material 3-methylpyridin-4-amineIncomplete reaction.Ensure sufficient reaction time and monitor the reaction to completion using techniques like HPLC.

Q4: What are the recommended methods for purifying this compound on a large scale?

Purification strategies for large-scale production often involve a combination of techniques:

  • Crystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be identified to achieve good recovery and purity.

  • Extraction: An initial workup involving liquid-liquid extraction can help remove some impurities.

  • Column Chromatography: While effective at the lab scale, it is less practical for very large quantities. It may be used for high-value products or to isolate standards.

A typical large-scale purification might involve an initial extraction followed by one or more crystallization steps.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction.- Product loss during workup and purification.- Formation of side products.- Monitor the reaction to completion using HPLC.- Optimize extraction and crystallization conditions to minimize losses.- Re-evaluate reaction conditions (temperature, stoichiometry) to improve selectivity.
Poor Purity (High levels of isomers or di-brominated products) - Inadequate temperature control.- Incorrect stoichiometry of reagents.- Insufficient mixing.- Ensure the reactor's cooling system is adequate and functioning correctly.- Verify the accuracy of reagent charging.- Check the agitation speed and ensure proper mixing to avoid localized "hot spots".
Difficulty in Product Isolation/Crystallization - Presence of impurities inhibiting crystallization.- Unsuitable solvent for crystallization.- Analyze the crude product to identify key impurities.- Perform a solvent screen to find an optimal crystallization solvent or solvent mixture.
Color Formation in the Final Product - Presence of trace impurities.- Degradation of the product.- Consider a final purification step, such as a carbon treatment, during crystallization.- Ensure the product is dried and stored under appropriate conditions (e.g., protected from light and air).

Experimental Protocols

Synthesis of this compound (Illustrative Lab-Scale Protocol)

This protocol is for illustrative purposes and must be optimized and validated for scale-up.

Materials:

  • 3-methylpyridin-4-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-methylpyridin-4-amine (1.0 eq) in acetonitrile.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of NBS (1.05 eq) in acetonitrile via the addition funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system.

Visualizations

Reaction_Pathway Synthesis of this compound Start 3-methylpyridin-4-amine Product This compound Start->Product Bromination Reagent Brominating Agent (e.g., NBS) Reagent->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Scale-Up Start Low Yield Observed Check_Completion Check Reaction Completion (HPLC Analysis) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Conditions Optimize Reaction Time/ Temperature Incomplete->Optimize_Conditions Yes Workup_Loss Analyze Workup & Purification Steps Incomplete->Workup_Loss No Solution Improved Yield Optimize_Conditions->Solution Side_Products Analyze for Side Products (HPLC/MS) Workup_Loss->Side_Products Optimize_Purification Optimize Crystallization/ Extraction Side_Products->Optimize_Purification Minor Impurities Revisit_Reaction Re-evaluate Reaction Conditions (Temp, Stoichiometry) Side_Products->Revisit_Reaction Significant Side Products Optimize_Purification->Solution Revisit_Reaction->Solution

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Managing Impurities in 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing impurities associated with the starting material 2-Bromo-3-methylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a batch of this compound?

A1: Based on common synthetic routes for related brominated pyridines, potential impurities can be categorized as process-related or degradation-related.

  • Process-Related Impurities: These arise during synthesis and may include:

    • Unreacted Starting Materials: Residual amounts of the precursor amine before bromination.

    • Isomeric Impurities: Formation of other positional isomers of bromo-methyl-pyridinamine. The specific isomers will depend on the synthetic route employed.

    • Over-brominated Species: Di- or tri-brominated pyridines can form if the reaction conditions are not carefully controlled.

    • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., DMF, acetonitrile) and unreacted brominating agents or their byproducts.

  • Degradation-Related Impurities: These can form over time due to factors like exposure to light, air, or elevated temperatures. While specific degradation pathways for this compound are not extensively documented, analogous compounds can undergo oxidation or hydrolysis.

Q2: How can I identify the impurities in my sample?

A2: A multi-technique analytical approach is recommended for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying non-volatile impurities. A reverse-phase C18 column with a gradient elution is often effective.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents. Derivatization may be necessary for polar compounds like aminopyridines to improve their volatility.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main component and for identifying and quantifying impurities, often without the need for reference standards for every impurity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the functional groups present in the main compound and to detect certain types of impurities.

Q3: What are the common purification strategies to remove these impurities?

A3: The choice of purification method depends on the nature of the impurities and the desired purity level of the final product.

  • Recrystallization: An effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical.

  • Column Chromatography: A versatile technique for separating a wide range of impurities. Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compound and impurities.[2]

  • Aqueous Work-up and Extraction: This is a fundamental first step to remove inorganic salts, acids, or bases, and other water-soluble impurities.[3]

  • Washing: If the product is a solid and insoluble in a particular solvent in which the impurities are soluble, washing the solid with that solvent can be a simple and effective purification step.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Potential Cause:

  • Presence of isomeric or over-brominated impurities.

  • Degradation of the sample.

  • Contamination from solvents or glassware.

Recommended Solutions:

  • Characterize the Peaks: Use a mass spectrometer detector (LC-MS) to obtain the mass of the impurity peaks, which can help in their identification.

  • Review Synthesis Conditions: If isomeric or over-brominated impurities are suspected, review the bromination reaction conditions (temperature, stoichiometry of brominating agent).

  • Stress Studies: Perform forced degradation studies (e.g., exposure to acid, base, heat, light) to see if the unexpected peaks match any degradation products.

  • Blank Injections: Run a blank injection of the mobile phase and sample solvent to rule out contamination from the analytical system.

Issue 2: Low Purity After Synthesis

Potential Cause:

  • Incomplete reaction.

  • Sub-optimal reaction conditions leading to side product formation.

  • Inefficient purification.

Recommended Solutions:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or HPLC to monitor the reaction to ensure it has gone to completion.[4]

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain the recommended temperature during the bromination step to minimize the formation of by-products.

    • Stoichiometry: Use the correct molar ratio of the brominating agent to the starting material.

  • Improve Purification:

    • If using column chromatography, optimize the solvent gradient to achieve better separation.[2]

    • For recrystallization, screen different solvents to find one that provides good recovery and high purity.

Quantitative Data Summary

The following table summarizes typical analytical techniques and their applications in the purity assessment of brominated methylpyridines.

Analytical TechniqueParameter MeasuredTypical Application
HPLC-UV[5]Purity percentage, quantification of non-volatile impurities.Primary method for purity determination and impurity profiling.
GC-MS[5]Identification of volatile impurities and isomers.Useful for detecting residual solvents and volatile by-products.
NMR Spectroscopy[1]Structural confirmation, identification and quantification of impurities.Provides detailed structural information of the main component and impurities.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis (Adapted for this compound)
  • Instrument: HPLC system with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: General Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% hexane).[3]

  • Column Packing: Pack a chromatography column with the silica gel slurry.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.[3]

  • Elution: Begin eluting the column with the low-polarity eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to separate the desired compound from impurities.[3]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

impurity_troubleshooting_workflow start Impurity Detected in This compound identify_impurity Identify Impurity (LC-MS, GC-MS, NMR) start->identify_impurity known_impurity Known Process-Related Impurity? identify_impurity->known_impurity optimize_synthesis Optimize Synthesis Conditions (Temperature, Stoichiometry) known_impurity->optimize_synthesis Yes unknown_impurity Unknown Impurity known_impurity->unknown_impurity No implement_changes Implement Changes and Re-analyze optimize_synthesis->implement_changes improve_purification Improve Purification (Recrystallization, Chromatography) improve_purification->implement_changes forced_degradation Perform Forced Degradation Study unknown_impurity->forced_degradation characterize_degradant Characterize Degradation Product forced_degradation->characterize_degradant characterize_degradant->improve_purification

Caption: Troubleshooting workflow for impurity identification and mitigation.

purification_decision_tree start Crude this compound initial_analysis Initial Purity Analysis (TLC, HPLC) start->initial_analysis purity_check Purity > 98%? initial_analysis->purity_check high_purity Product Meets Specification purity_check->high_purity Yes low_purity Low Purity purity_check->low_purity No impurity_type Nature of Impurities? low_purity->impurity_type polar_impurities Polar/Ionic Impurities impurity_type->polar_impurities Polar nonpolar_impurities Non-polar/Slightly Polar Impurities impurity_type->nonpolar_impurities Non-polar aqueous_workup Aqueous Work-up/ Extraction polar_impurities->aqueous_workup column_chromatography Column Chromatography nonpolar_impurities->column_chromatography aqueous_workup->initial_analysis recrystallization Recrystallization column_chromatography->recrystallization If solid recrystallization->initial_analysis

References

Technical Support Center: Reactions with 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving 2-Bromo-3-methylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and which alternative solvents are recommended?

This compound has a mixed polarity due to its polar amine group and pyridine ring, and the less polar methyl and bromo groups.[1] Its solubility is highly dependent on the solvent's properties. While it is slightly soluble in water, it generally dissolves better in organic solvents.[2] For reactions, particularly cross-coupling reactions, polar aprotic solvents are often preferred.

Based on the behavior of structurally similar compounds, the following solvents can be considered:

  • Recommended: N,N-Dimethylformamide (DMF), 1,4-Dioxane, Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often good starting points for reactions like Suzuki or Sonogashira couplings.[1][3][4]

  • Potentially Useful: Alcohols like ethanol may be used, but can sometimes participate in side reactions.[1] Chlorinated solvents such as dichloromethane (DCM) might also be effective for dissolution.[5]

  • Generally Unsuitable: Non-polar solvents like toluene are typically poor choices for dissolving this polar compound.[1]

Q2: I am having trouble dissolving this compound. What troubleshooting steps can I take?

Solubility issues are a common hurdle. Several factors could be at play:

  • Solvent Choice: The principle of "like dissolves like" is key.[1] If your chosen solvent's polarity doesn't match the substrate well, dissolution will be poor.

  • Concentration: You might be exceeding the saturation point of the compound in the chosen solvent at that temperature.[1]

  • Temperature: The solubility of most solids increases with temperature. Gentle heating can significantly improve dissolution.[1]

  • Kinetic Factors: Dissolution takes time. Ensure adequate stirring and time for the solid to dissolve.[1]

Below is a workflow to address solubility issues, followed by a detailed experimental protocol for solvent screening.

G start Start: Solubility Issue check_solvent Is the solvent appropriate? (e.g., polar aprotic like DMF, DMSO) start->check_solvent heat Apply gentle heating and increase stirring time check_solvent->heat Yes screen_solvents Perform a solvent screening (see Protocol 1) check_solvent->screen_solvents No check_conc Is the concentration too high? heat->check_conc reduce_conc Reduce concentration check_conc->reduce_conc Yes cosolvent Consider a co-solvent system (e.g., minimal DMF in THF) check_conc->cosolvent No success Success: Compound Dissolved reduce_conc->success cosolvent->success fail Issue Persists: Re-evaluate reaction conditions cosolvent->fail screen_solvents->success screen_solvents->fail

Caption: A workflow for troubleshooting solubility issues.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura cross-coupling reaction with this compound?

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds with aryl bromides.[6] However, the presence of an amino group on the pyridine ring can sometimes inhibit the palladium catalyst by coordinating to it.[3][7] Careful selection of reagents is crucial. For a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, a mixture of 1,4-dioxane and water has been used successfully.[8]

Here are recommended starting conditions based on protocols for similar aminopyridines:[3][8]

ComponentRecommendationMolar EquivalentsNotes
Aryl Halide This compound1.0The limiting reagent.
Boronic Acid/Ester Your desired coupling partner1.2 - 1.5A slight excess is typical to drive the reaction to completion.[3]
Palladium Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand2-5 mol%Pd(PPh₃)₄ is a common starting point.[3][8]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃2.0 - 3.0An inorganic base is required to activate the boronic acid.[3][6][8]
Solvent System 1,4-Dioxane/Water (4:1) or DMF-The solvent mixture should be degassed to prevent catalyst oxidation.[3][8]
Temperature 85 - 150 °C-Higher temperatures are often necessary. Microwave heating can reduce reaction times.[3]
Q4: My Suzuki-Miyaura reaction is failing or giving low yields. What are the common causes and how can I troubleshoot it?

Failure in Suzuki reactions involving aminopyridines often stems from a few key issues:[7]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen and the amino group can bind to the palladium center, poisoning the catalyst.[3][7]

  • Poor Reagent Quality: Impure starting materials, wet solvents, or inactive boronic acid can halt the reaction.

  • Suboptimal Conditions: The choice of base, solvent, ligand, and temperature are all interconnected and critical for success.[7]

The following troubleshooting workflow can help diagnose the problem:

G start Start: Failed Suzuki Reaction check_reagents Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Active Catalyst? start->check_reagents replace_reagents Replace/Purify Reagents check_reagents->replace_reagents Quality Poor check_conditions Review Reaction Conditions - Base appropriate for solvent? - Temperature high enough? check_reagents->check_conditions Quality OK replace_reagents->start Retry optimize_conditions Systematically Vary Conditions: 1. Change Base (e.g., K3PO4 -> Cs2CO3) 2. Change Solvent (e.g., Dioxane -> DMF) 3. Increase Temperature check_conditions->optimize_conditions Suboptimal check_catalyst Suspect Catalyst Inhibition? check_conditions->check_catalyst Conditions Seem OK success Success: Reaction Improved optimize_conditions->success check_catalyst->optimize_conditions No change_ligand Change Ligand (e.g., PPh3 -> Buchwald-type ligand) or Protect Amine Group check_catalyst->change_ligand Yes change_ligand->success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Q5: Are there any potential side reactions I should be aware of when working with this compound?

Yes, several side reactions can occur:

  • Protodeborylation: The boronic acid can be cleaved by acidic protons (e.g., from water) before it couples with the aryl halide. Using anhydrous solvents and a suitable base can minimize this.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or if the catalyst is not efficient.

  • Catalyst Inhibition: As mentioned, the amino group can interfere with the palladium catalyst. In some cases, protecting the amine (e.g., as an acetamide) before the coupling reaction may be necessary to achieve high yields.[8]

  • Reactivity of other functional groups: The pyridine ring itself is generally unreactive towards electrophilic substitution under typical coupling conditions.[9] However, if your coupling partner has sensitive functional groups, they may not be compatible with the reaction conditions.

Experimental Protocols

Protocol 1: Solvent Screening for this compound

This protocol provides a method to quickly assess the solubility of the target compound in various solvents.

Materials:

  • This compound

  • Small vials (e.g., 1-dram vials) with caps

  • A selection of solvents to test (e.g., DMF, DMSO, ACN, 1,4-Dioxane, Ethanol, Toluene, Water)

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Hot plate

Methodology:

  • Preparation: Place a small, known amount (e.g., 2-3 mg) of this compound into several labeled vials.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a different solvent to each vial.

  • Room Temperature Test: Cap the vials and vortex them for 30 seconds. Let them stand for 5 minutes and observe. If the solid has not dissolved, place a stir bar in the vial and stir at room temperature for 15-20 minutes. Record your observations (e.g., insoluble, partially soluble, fully soluble).

  • Heating Test: For solvents in which the compound did not dissolve at room temperature, gently heat the vials on a hot plate (e.g., to 50-60 °C) with stirring.

  • Observation: Observe any changes in solubility upon heating. Be cautious with low-boiling point solvents.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₃PO₄ (2.2 eq)

  • 1,4-Dioxane and degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.[8] The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically run for 12-18 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[8]

References

Technical Support Center: Catalyst Poisoning in 2-Bromo-3-methylpyridin-4-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during cross-coupling reactions involving 2-Bromo-3-methylpyridin-4-amine. The unique structural features of this substrate, namely the presence of a pyridine nitrogen and an adjacent amino group, present specific hurdles in achieving high-yield and reproducible results. This resource offers practical solutions, detailed experimental protocols, and insights into the mechanisms of catalyst deactivation to facilitate successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary challenge stems from the Lewis basic nitrogen atom of the pyridine ring and the adjacent amino group. These nitrogen atoms can coordinate strongly with the palladium catalyst, leading to the formation of stable, inactive complexes. This process, known as catalyst poisoning, effectively removes the catalyst from the catalytic cycle, resulting in low or no product formation. The proximity of the amino group can also lead to the formation of a bidentate chelate with the palladium center, further stabilizing the inactive complex and hindering the desired cross-coupling reaction.

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Common indicators of catalyst poisoning include:

  • Low or no conversion: The starting material, this compound, remains largely unreacted even after extended reaction times.

  • Reaction stalls: The reaction proceeds initially but stops before completion.

  • Formation of byproducts: Significant amounts of debrominated starting material (3-methylpyridin-4-amine) or homocoupled products may be observed.

  • Color change: The reaction mixture may turn black, indicating the precipitation of palladium black, an inactive form of the catalyst.

Q3: How can I mitigate catalyst poisoning when using this compound?

A3: Several strategies can be employed to minimize catalyst poisoning:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote faster catalytic turnover, which outcompetes the poisoning process.

  • Catalyst Choice: Employ well-defined palladium pre-catalysts to ensure the efficient generation of the active catalytic species.

  • Reaction Conditions: Carefully optimize the reaction temperature, as higher temperatures can sometimes favor catalyst decomposition. Additionally, ensuring an inert atmosphere is crucial to prevent oxidation of the catalyst.

  • Base Selection: The choice of base is critical and often substrate-dependent. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) may be necessary to find the optimal conditions for your specific reaction.

Q4: What are other potential sources of catalyst poisoning besides the substrate itself?

A4: Catalyst activity can also be diminished by various impurities present in reagents or solvents. Common catalyst poisons include compounds containing sulfur, as well as halides, cyanides, and other nitrogen-containing heterocycles.[1] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulky Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[2] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for efficient generation of the active species.[2] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Catalyst Decomposition 1. Lower Reaction Temperature: Higher temperatures can accelerate catalyst decomposition. 2. Optimize Ligand Concentration: An appropriate ligand-to-metal ratio is crucial for catalyst stability.
Inactive Catalyst 1. Use a Fresh Batch of Catalyst: Palladium catalysts can degrade over time. 2. Ensure Proper Activation: If using a Pd(II) source, ensure complete reduction to the active Pd(0) species.
Poor Reagent Quality 1. Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are free from impurities. 2. Degas Solvents Thoroughly: Remove dissolved oxygen, which can oxidize the catalyst, by sparging with an inert gas or using freeze-pump-thaw cycles.
Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Debromination)
Byproduct Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[3]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. 2. Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Debromination Presence of Protic Impurities: Water or other protic sources can lead to the replacement of the bromine atom with hydrogen.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 2. Optimize Base: The choice of base can influence the rate of debromination.
Glaser Coupling (Sonogashira) Presence of Oxygen or High Copper Loading: These conditions favor the oxidative dimerization of the alkyne.1. Rigorous Degassing: Crucial for minimizing oxygen. 2. Reduce Copper Loading: Try decreasing the amount of the copper co-catalyst.

Data Presentation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield with Bromopyridine Analogs
LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O10085-95BenchChem
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O10080-90BenchChem
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O9070-85BenchChem
dppfPdCl₂(dppf)Na₂CO₃Ethanol/H₂O8065-80BenchChem

Note: Data is for analogous bromopyridine substrates and serves as a predictive guide for this compound.

Table 2: Effect of Base on Buchwald-Hartwig Amination Yield with Bromopyridine Analogs
BaseCatalyst SystemSolventTemperature (°C)Typical Yield (%)
NaOtBuPd₂(dba)₃ / XPhosToluene80-110High
K₃PO₄Pd(OAc)₂ / SPhosDioxane100Moderate to High
Cs₂CO₃Pd(OAc)₂ / BINAPToluene100High
LHMDSPd₂(dba)₃ / RuPhosTHF70Good

Note: Yields are highly dependent on the specific amine coupling partner. Data is for analogous bromopyridine substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • In a glovebox or under a stream of inert gas, add the palladium precursor and the ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, the ligand, and the base.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Seal the tube and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, concentrate, and purify the crude product.

Visualizations

Catalyst_Poisoning_Pathway Active Pd(0) Catalyst Active Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Active Pd(0) Catalyst->Oxidative Addition Complex + This compound Inactive Pd-Pyridine Complex Inactive Pd-Pyridine Complex Active Pd(0) Catalyst->Inactive Pd-Pyridine Complex Coordination with Pyridine Nitrogen This compound This compound Catalytic Cycle Catalytic Cycle Oxidative Addition Complex->Catalytic Cycle No Product No Product Inactive Pd-Pyridine Complex->No Product

Catalyst poisoning by pyridine coordination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Base, Catalyst, Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Purify by Chromatography extract->purify

General experimental workflow for cross-coupling.

Troubleshooting_Logic start Low Conversion? check_catalyst Check Catalyst & Ligand Activity start->check_catalyst Yes check_conditions Optimize Reaction Conditions check_catalyst->check_conditions No Improvement success Improved Yield check_catalyst->success Improvement check_reagents Verify Reagent Purity & Degassing check_conditions->check_reagents No Improvement check_conditions->success Improvement check_reagents->success Improvement failure Re-evaluate Approach check_reagents->failure No Improvement

Troubleshooting logic for low conversion.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromo-3-methylpyridin-4-amine vs. 2-Amino-5-bromo-4-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, substituted pyridines are pivotal building blocks for the development of pharmaceuticals and agrochemicals. Among these, brominated aminopyridines are particularly valuable intermediates due to their propensity to undergo a variety of cross-coupling reactions. This guide provides a comparative analysis of the reactivity of two isomers: 2-Bromo-3-methylpyridin-4-amine and 2-Amino-5-bromo-4-methylpyridine, with a focus on their performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This comparison is intended for researchers, scientists, and drug development professionals to inform substrate selection and reaction design.

While extensive experimental data is available for 2-Amino-5-bromo-4-methylpyridine, there is a notable lack of published, direct experimental data for the reactivity of this compound in cross-coupling reactions. Therefore, this guide will provide a theoretical analysis of the expected reactivity of this compound based on fundamental principles of organic chemistry, supported by the robust experimental data available for its isomer.

Theoretical Reactivity Analysis: A Tale of Two Isomers

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is highly sensitive to both electronic and steric factors within the substrate.

Electronic Effects: The electron density at the carbon atom bearing the bromine atom plays a crucial role. Electron-donating groups (EDGs) on the pyridine ring increase the electron density, which can enhance the rate of oxidative addition. Conversely, electron-withdrawing groups (EWGs) decrease electron density, potentially slowing down this key step.

  • 2-Amino-5-bromo-4-methylpyridine: In this isomer, the powerful electron-donating amino group (-NH2) is positioned para to the bromine atom. This arrangement strongly activates the C-Br bond towards oxidative addition through resonance. The methyl group (-CH3) also contributes a weak inductive electron-donating effect.

  • This compound: Here, the amino group is at the 4-position, meta to the bromine at the 2-position. While the amino group is still electron-donating, its influence on the C2-Br bond is less pronounced compared to the para relationship in the other isomer. The methyl group at the 3-position provides a minor inductive effect.

Steric Effects: The steric hindrance around the C-Br bond can significantly impact the approach of the bulky palladium catalyst.

  • 2-Amino-5-bromo-4-methylpyridine: The bromine at the 5-position is flanked by a hydrogen atom at the 6-position and the methyl group at the 4-position. This environment is relatively unencumbered.

  • This compound: The bromine atom at the 2-position is situated next to the methyl group at the 3-position. This creates a more sterically crowded environment around the C-Br bond, which could potentially hinder the oxidative addition step.

Based on this theoretical analysis, 2-Amino-5-bromo-4-methylpyridine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to more favorable electronic activation and lower steric hindrance at the C-Br bond.

Quantitative Data: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine Analogs

While direct comparative data is unavailable, the following table summarizes the yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected high reactivity of 2-Amino-5-bromo-4-methylpyridine.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Fluorophenylboronic acid80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine

This protocol is adapted from procedures for structurally similar substrates and is expected to be effective for 2-Amino-5-bromo-4-methylpyridine.[1]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine

This protocol provides a general method for the palladium-catalyzed amination of 2-Amino-5-bromo-4-methylpyridine.[2]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents) or a suitable palladium precatalyst

  • Phosphine ligand (e.g., SPhos, XPhos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 2-Amino-5-bromo-4-methylpyridine and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Bromopyridine, Coupling Partner, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to 80-110 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

In comparing this compound and 2-Amino-5-bromo-4-methylpyridine, a clear distinction in predicted reactivity emerges from fundamental principles of organic chemistry. 2-Amino-5-bromo-4-methylpyridine is anticipated to be the more reactive and versatile substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This heightened reactivity is attributed to the favorable electronic activation of the C-Br bond by the para-disposed amino group and a less sterically hindered reaction site.

While direct experimental evidence for the reactivity of this compound is lacking in the reviewed literature, the steric hindrance at the 2-position and the less favorable electronic influence of the meta-amino group suggest that it would likely require more forcing reaction conditions (e.g., higher temperatures, more active catalysts, and stronger bases) to achieve comparable yields to its isomer.

For researchers and drug development professionals, this analysis suggests that 2-Amino-5-bromo-4-methylpyridine is the preferred starting material for efficient and high-yielding cross-coupling reactions. However, the unique substitution pattern of this compound may offer advantages in specific synthetic contexts where its particular stereoelectronic properties can be leveraged to achieve desired selectivities or to access novel chemical space. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic potential.

References

A Comparative Guide to the Cross-Coupling Efficiency of Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of bromopyridines are arguably the most versatile and widely employed. The selection of the starting bromopyridine isomer—2-bromo, 3-bromo, or 4-bromopyridine—is a critical decision that significantly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the cross-coupling efficiency of these three isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by experimental data and detailed protocols.

Relative Reactivity of Bromopyridine Isomers: An Overview

The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is primarily dictated by the electronic properties of the pyridine ring and the position of the bromine atom relative to the nitrogen. The electron-withdrawing nature of the nitrogen atom polarizes the carbon-bromine bond, facilitating the rate-determining oxidative addition step in the catalytic cycle.

Generally, the accepted order of reactivity for bromopyridine isomers in these reactions is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1][2]

  • 4-Bromopyridine: The bromine atom at the 4-position is para to the electron-withdrawing nitrogen atom. This alignment results in a highly polarized C-Br bond, making the carbon atom exceptionally electrophilic and thus, highly susceptible to oxidative addition.[1][2] Consequently, 4-bromopyridine is typically the most reactive of the three isomers.[1][2]

  • 2-Bromopyridine: The C-Br bond at the 2-position is also activated due to its ortho position relative to the nitrogen. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction, necessitating the use of specialized ligands to achieve high yields.[1][2]

  • 3-Bromopyridine: The bromine atom at the 3-position is meta to the nitrogen. The electronic influence of the nitrogen at this position is significantly weaker, resulting in a less electrophilic carbon and a less polarized C-Br bond.[1] Consequently, 3-bromopyridine is the least reactive of the three isomers and often requires more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields.[1][2]

The following diagram illustrates the general workflow for comparing the cross-coupling efficiency of bromopyridine isomers.

G Workflow for Comparing Bromopyridine Isomer Reactivity cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Select Bromopyridine Isomers (2-bromo, 3-bromo, 4-bromo) B Choose Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) A->B C Define Standardized Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) B->C D Run Parallel Reactions for Each Isomer C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Isolate and Purify Products E->F G Determine Reaction Yields F->G H Compare Efficiency and Reactivity G->H

Caption: A generalized workflow for the comparative analysis of bromopyridine isomer reactivity in cross-coupling reactions.

Quantitative Comparison of Cross-Coupling Efficiencies

The following tables summarize representative yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of the three bromopyridine isomers. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented here is for comparative purposes and is based on reactions with common coupling partners under broadly similar conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table provides representative yields for the coupling of bromopyridine isomers with phenylboronic acid.

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventRepresentative Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~75-85%[1]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~60-70%[1]
4-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90%[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The table below shows representative yields for the amination of bromopyridine isomers with a common amine.

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventRepresentative Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene~80-90%
3-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene~70-80%
4-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene>95%
Sonogashira Coupling

The Sonogashira coupling is employed for the formation of C-C bonds between an aryl halide and a terminal alkyne. The following table outlines representative yields for the coupling of bromopyridine isomers.

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventRepresentative Yield (%)
2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF~70-80%
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF~50-60%
4-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF>85%

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

G Generalized Palladium Cross-Coupling Cycle A Pd(0)L_n C Oxidative Addition A->C B R-X (Bromopyridine) B->C D R-Pd(II)(X)L_n C->D F Transmetalation D->F E R'-M (Coupling Partner) E->F G R-Pd(II)(R')L_n F->G H Reductive Elimination G->H H->A I R-R' (Product) H->I

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should serve as a starting point, and optimization may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)[1]

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, 4:1 mixture, 5 mL)[1]

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.[1]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP or Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the bromopyridine isomer and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash chromatography.

General Protocol for Sonogashira Coupling

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-6 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent and the base, and stir for a few minutes.

  • Add the bromopyridine isomer and the terminal alkyne.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the bromopyridine isomer.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The choice of bromopyridine isomer is a critical parameter in the design of synthetic routes utilizing palladium-catalyzed cross-coupling reactions. 4-Bromopyridine consistently demonstrates the highest reactivity, often leading to higher yields and requiring milder reaction conditions. 2-Bromopyridine is also a viable substrate but may present challenges due to potential catalyst inhibition. 3-Bromopyridine is the least reactive isomer and frequently necessitates more forcing conditions to achieve satisfactory results. This guide provides the foundational knowledge and experimental frameworks to enable researchers and drug development professionals to make informed decisions when selecting a bromopyridine isomer, thereby optimizing synthetic efficiency.

References

Navigating the Structural Maze: A Comparative Guide to the NMR-Based Confirmation of 2-Bromo-3-methylpyridin-4-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of chemical intermediates is paramount. This guide provides a comprehensive comparison of 2-Bromo-3-methylpyridin-4-amine and its key isomers, focusing on the power of Nuclear Magnetic Resonance (NMR) spectroscopy for their definitive identification.

The precise arrangement of substituents on the pyridine ring dramatically influences a molecule's physicochemical properties and biological activity. Consequently, distinguishing between isomers such as this compound, 3-Bromo-2-methylpyridin-4-amine, 4-Bromo-3-methylpyridin-2-amine, and 2-Bromo-5-methylpyridin-4-amine is a critical analytical challenge. This guide leverages available spectral data and established principles of NMR spectroscopy to provide a framework for their structural elucidation.

At a Glance: Comparative NMR Data

The following table summarizes the available and predicted ¹H and ¹³C NMR chemical shift data for this compound and its isomers. The ability to distinguish these compounds lies in the unique electronic environment of each proton and carbon atom, which is reflected in their distinct chemical shifts and coupling patterns.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound H-5: ~7.7 (d), H-6: ~6.5 (d), NH₂: broad s, CH₃: ~2.2 (s)C-2: ~150, C-3: ~123, C-4: ~155, C-5: ~110, C-6: ~148, CH₃: ~18
3-Bromo-2-methylpyridin-4-amine H-5: ~7.8 (d), H-6: ~6.6 (d), NH₂: broad s, CH₃: ~2.4 (s)C-2: ~158, C-3: ~110, C-4: ~154, C-5: ~112, C-6: ~147, CH₃: ~23
4-Bromo-3-methylpyridin-2-amine H-5: ~7.9 (s), H-6: ~6.7 (s), NH₂: broad s, CH₃: ~2.1 (s)C-2: ~159, C-3: ~125, C-4: ~140, C-5: ~115, C-6: ~149, CH₃: ~17
2-Bromo-5-methylpyridin-4-amine H-3: ~6.4 (s), H-6: ~7.9 (s), NH₂: broad s, CH₃: ~2.3 (s)C-2: ~151, C-3: ~111, C-4: ~156, C-5: ~128, C-6: ~146, CH₃: ~19

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'd' denotes a doublet, and 's' denotes a singlet.

Deciphering the Spectra: A Guide to Interpretation

The structural differences between the isomers manifest in their NMR spectra in predictable ways:

  • Proton NMR (¹H NMR): The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-donating amino group (-NH₂) tends to shield (shift to lower ppm) the ortho and para protons, while the electron-withdrawing bromo group (-Br) deshields (shifts to higher ppm) them. The coupling constants (J-values) between adjacent protons provide crucial information about their relative positions. For instance, ortho-coupled protons will typically show a larger coupling constant (around 8-9 Hz) compared to meta-coupled protons (around 2-3 Hz).

  • Carbon NMR (¹³C NMR): The chemical shifts of the carbon atoms are also influenced by the substituents. The carbon directly attached to the bromine atom will be significantly deshielded. The positions of the methyl and amino groups will cause characteristic shifts in the carbons of the pyridine ring, allowing for differentiation between the isomers.

Experimental Protocols for NMR Analysis

To ensure accurate and reproducible results, the following experimental protocols are recommended for the NMR analysis of bromomethylpyridinamine isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, as ¹³C is less sensitive than ¹H.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 200-250 ppm, centered around 100 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Logic: Experimental and Analytical Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of this compound and its comparison with alternative isomers using NMR spectroscopy.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output Sample Sample Dissolution Dissolution Sample->Dissolution Deuterated Solvent NMR Tube NMR Tube Dissolution->NMR Tube 1H_NMR 1H_NMR NMR Tube->1H_NMR 400+ MHz 13C_NMR 13C_NMR NMR Tube->13C_NMR 100+ MHz Processing_1H Processing_1H 1H_NMR->Processing_1H FT, Phasing, Calibration Processing_13C Processing_13C 13C_NMR->Processing_13C FT, Phasing, Calibration Structural_Confirmation Structural_Confirmation Processing_1H->Structural_Confirmation Processing_13C->Structural_Confirmation Final_Report Final_Report Structural_Confirmation->Final_Report Structural_Comparison_Logic cluster_1H_NMR ¹H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis Start Isomer Mixture Aromatic_Shifts Chemical Shifts of Ring Protons Start->Aromatic_Shifts Methyl_Shift Chemical Shift of Methyl Group Start->Methyl_Shift Coupling_Constants Proton-Proton Coupling (J) Start->Coupling_Constants Carbon_Shifts Chemical Shifts of Ring Carbons Start->Carbon_Shifts Substituent_Effects Shifts due to -Br, -CH₃, -NH₂ Start->Substituent_Effects Structure_A 2-Bromo-3-methyl pyridin-4-amine Aromatic_Shifts->Structure_A Structure_B Isomer B Methyl_Shift->Structure_B Structure_C Isomer C Coupling_Constants->Structure_C Structure_D Isomer D Carbon_Shifts->Structure_D Substituent_Effects->Structure_A Substituent_Effects->Structure_B Substituent_Effects->Structure_C Substituent_Effects->Structure_D

Mass Spectrometry in the Analysis of 2-Bromo-3-methylpyridin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation and analytical characterization of substituted pyridines are of paramount importance in pharmaceutical research and drug development. 2-Bromo-3-methylpyridin-4-amine and its derivatives are key intermediates in the synthesis of various biologically active molecules. Mass spectrometry (MS) stands out as a powerful analytical technique for the identification and quantification of these compounds. This guide provides a comparative overview of different mass spectrometry ionization techniques for the analysis of this compound, alongside alternative analytical methods, supported by experimental protocols and data interpretation.

Comparison of Mass Spectrometry Ionization Techniques

The choice of ionization technique is critical in mass spectrometry as it significantly influences the type of information obtained. For this compound, with a molecular weight of 187.04 g/mol , several ionization methods can be employed. The most common are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleAdvantagesDisadvantagesTypical Application
Electron Ionization (EI) A high-energy electron beam bombards the sample, causing electron ejection and fragmentation.Provides detailed structural information through reproducible fragmentation patterns. Ideal for creating spectral libraries.Can lead to extensive fragmentation and the absence of a molecular ion peak for some compounds. Requires volatile and thermally stable samples.GC-MS analysis of volatile and semi-volatile compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.A soft ionization technique that typically produces intact protonated molecules ([M+H]⁺). Suitable for polar and non-volatile compounds. Compatible with liquid chromatography (LC).Susceptible to ion suppression from matrix components. May not be efficient for non-polar compounds.LC-MS analysis of polar and large molecules, including peptides and proteins.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers protons to the analyte molecules.Suitable for less polar and more volatile compounds than ESI. Tolerant to higher flow rates and less susceptible to matrix effects than ESI.Requires the analyte to be thermally stable enough to be vaporized.LC-MS analysis of small molecules, lipids, and pharmaceuticals that are not amenable to ESI.

Predicted Mass Spectrometry Data for this compound

Based on the analysis of structurally similar compounds, the following mass spectral data for this compound (C₆H₇BrN₂) can be predicted.

Electron Ionization (EI-MS)

Under EI conditions, significant fragmentation is expected. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing ions (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted m/zIon FormulaInterpretation
187/189[C₆H₇BrN₂]⁺Molecular ion (M⁺)
172/174[C₅H₄BrN₂]⁺Loss of a methyl radical (•CH₃)
108[C₆H₈N₂]⁺Loss of a bromine radical (•Br)
93[C₅H₅N₂]⁺Loss of a methyl radical from the [M-Br]⁺ ion
Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique and is expected to primarily produce the protonated molecule.

Predicted m/zIon FormulaInterpretation
188/190[C₆H₈BrN₂]⁺Protonated molecule ([M+H]⁺)
Atmospheric Pressure Chemical Ionization (APCI-MS)

APCI is also a relatively soft ionization technique and is expected to yield the protonated molecule, especially given the basicity of the pyridine nitrogen and the amino group.

Predicted m/zIon FormulaInterpretation
188/190[C₆H₈BrN₂]⁺Protonated molecule ([M+H]⁺)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This method is suitable for the analysis of volatile and thermally stable derivatives.

  • Instrument : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector : Split/splitless inlet, typically at 250 °C.

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-300.

    • Source Temperature : 230 °C.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray or Atmospheric Pressure Chemical Ionization

This is a versatile technique for a wide range of pyridine derivatives.

  • Instrument : HPLC or UHPLC system coupled to a mass spectrometer.

  • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase :

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient : Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate : 0.3 mL/min.

  • Mass Spectrometer :

    • Ionization Mode : ESI or APCI in positive ion mode.

    • Capillary Voltage (ESI) : 3.5 kV.

    • Corona Current (APCI) : 4.0 µA.

    • Source Temperature : 120 °C (ESI), 350 °C (APCI).

    • Desolvation Temperature : 350 °C.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

For unambiguous identification, tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 188/190) can be performed. Collision-induced dissociation (CID) would likely lead to the following fragment ions:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
188/190171/173NH₃ (Ammonia)
188/190109HBr (Hydrogen Bromide)
171/17392Br• (Bromine radical)

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection by UV absorbance.Excellent for quantification and purity assessment. Robust and widely available.Less structural information compared to MS. Requires a chromophore for detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C).The gold standard for definitive structural elucidation.Lower sensitivity compared to MS. More complex data interpretation.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds with detection based on the ionization of analytes in a hydrogen flame.High sensitivity for organic compounds. Robust and reliable for quantification.Provides no structural information. Requires volatile and thermally stable analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis dissolve Dissolve in appropriate solvent gcms GC-MS (EI) dissolve->gcms lcms LC-MS (ESI/APCI) dissolve->lcms hplc HPLC-UV dissolve->hplc nmr NMR dissolve->nmr mass_spectrum Mass Spectrum (m/z vs. Intensity) gcms->mass_spectrum lcms->mass_spectrum chromatogram Chromatogram (Intensity vs. Time) hplc->chromatogram nmr_spectrum NMR Spectrum (Signal vs. Chemical Shift) nmr->nmr_spectrum structure Structural Elucidation & Quantification mass_spectrum->structure chromatogram->structure nmr_spectrum->structure

Caption: General experimental workflow for the analysis of this compound derivatives.

fragmentation_pathways cluster_ei Electron Ionization (EI) Fragmentation cluster_esi_msms ESI-MS/MS Fragmentation M [C₆H₇BrN₂]⁺ (m/z 187/189) M_minus_CH3 [C₅H₄BrN₂]⁺ (m/z 172/174) M->M_minus_CH3 - •CH₃ M_minus_Br [C₆H₈N₂]⁺ (m/z 108) M->M_minus_Br - •Br M_minus_Br_minus_CH3 [C₅H₅N₂]⁺ (m/z 93) M_minus_Br->M_minus_Br_minus_CH3 - •CH₃ MH [C₆H₈BrN₂]⁺ (m/z 188/190) MH_minus_NH3 [C₆H₅BrN]⁺ (m/z 171/173) MH->MH_minus_NH3 - NH₃ MH_minus_HBr [C₆H₇N₂]⁺ (m/z 109) MH->MH_minus_HBr - HBr

Caption: Predicted fragmentation pathways for this compound under EI and ESI-MS/MS conditions.

biological activity of compounds derived from 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the biological activities of compounds derived from isomers of 2-Bromo-3-methylpyridin-4-amine, focusing on their potential as therapeutic agents.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities. While literature specifically detailing the biological activity of compounds derived directly from this compound is limited, extensive research has been conducted on its isomers. This guide provides a comparative overview of the biological activities of derivatives from closely related isomers, such as 2-Amino-5-bromo-4-methylpyridine and 2-Bromo-5-methylpyridin-4-amine. These compounds have emerged as versatile building blocks in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Derivatives of bromomethylpyridine amines have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Kinase Inhibition

A primary mechanism of anticancer activity for these compounds is the inhibition of various protein kinases. The strategic placement of the amino, bromo, and methyl groups on the pyridine ring allows for the synthesis of potent and selective kinase inhibitors.

Table 1: Anticancer Activity of Kinase Inhibitors Derived from Bromomethylpyridine Amine Isomers

Compound ClassTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
Pyrimido[4,5-d]pyrimidinesCyclin-Dependent Kinases (CDKs)MCF-7 (Breast)0.1 - 10[1]
Pyrimido[4,5-d]pyrimidinesCyclin-Dependent Kinases (CDKs)A549 (Lung)0.1 - 10[1]
Pyrimido[4,5-d]pyrimidinesCyclin-Dependent Kinases (CDKs)HT-29 (Colon)0.1 - 10[1]
Imidazo[4,5-b]pyridinesNot SpecifiedSW620 (Colon)0.4 - 0.7[2]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

One of the key targets for inhibitors derived from these scaffolds is Polo-like kinase 4 (PLK4).[3] PLK4 is a critical regulator of centriole duplication, a process essential for proper cell division.[3] In many cancers, PLK4 is overexpressed, leading to chromosomal instability and tumor formation.[3] Derivatives of 2-Amino-5-bromo-4-methylpyridine have been designed to fit into the ATP-binding pocket of PLK4, inhibiting its activity and disrupting the downstream signaling cascade that controls centriole duplication.[3] This can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3]

Another important target is the Anaplastic Lymphoma Kinase (ALK) signaling pathway.[4] In certain cancers, a chromosomal rearrangement results in a constitutively active ALK fusion protein that drives tumor growth.[4] Kinase inhibitors developed from 2-Bromo-5-methylpyridin-4-amine can target this pathway.[4]

PLK4_Inhibition_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Apoptosis Apoptosis PLK4->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Inhibitor 2-Amino-5-bromo-4-methylpyridine Derivative Inhibitor->PLK4

Inhibition of the PLK4 signaling pathway by a derivative of 2-Amino-5-bromo-4-methylpyridine.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of bromomethylpyridine amines have been investigated for their antimicrobial activities. These compounds serve as key intermediates in the synthesis of various antimicrobial agents.[5]

Table 2: Antimicrobial Activity of a Bromomethylpyridine Amine Derivative

CompoundBacterial StrainMIC (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound 14)E. coli32[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

A common method for synthesizing kinase inhibitors from bromomethylpyridine amine precursors is the Suzuki-Miyaura cross-coupling reaction. This reaction is used to introduce various aryl and heteroaryl groups at the bromine-substituted position of the pyridine ring.[4]

Materials:

  • 2-Bromo-5-methylpyridin-4-amine (or other isomer)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine 2-Bromo-5-methylpyridin-4-amine, the boronic acid, palladium catalyst, and base.

  • Add the solvent and purge the mixture with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired kinase inhibitor.

Suzuki_Coupling_Workflow Start 2-Bromo-5-methylpyridin-4-amine + Boronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Kinase Inhibitor Purification->Product

A generalized workflow for the synthesis of kinase inhibitors.
In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Procedure:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

References

A Comparative Analysis of Catalytic Systems for the Functionalization of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Bromo-3-methylpyridin-4-amine serves as a versatile building block, offering a reactive handle for the introduction of diverse molecular fragments through cross-coupling reactions. The efficiency and outcome of these transformations are critically dependent on the selection of an appropriate catalytic system. This guide provides a comparative overview of palladium-based catalysts for three key C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, using this compound as the substrate. The data presented is compiled from studies on structurally similar bromopyridine derivatives to provide a strong predictive framework for researchers.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds. The choice of palladium precursor, ligand, and base is crucial to overcome potential challenges such as catalyst inhibition by the basic pyridine nitrogen.[1]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromopyridines.

Catalyst System Ligand Base Solvent Coupling Partner Temp (°C) Time (h) Approx. Yield (%) Notes
Pd(OAc)₂ SPhos K₂CO₃ Toluene/H₂O Arylboronic acid 100 8 ~90-98 Highly active catalyst, allows for lower catalyst loading.[1]
Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O Phenylboronic acid 90 >12 >85 A classic, reliable catalyst system.[1]
PdCl₂(dppf) dppf Cs₂CO₃ DMF Arylboronic acid 90 12 ~88-96 Effective for a broad range of boronic acids.[1]

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 90 | 18 | 85 | Data for the analogous 5-bromo-2-methylpyridin-3-amine.[2][3] |

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2][4]

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄) (2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Stir the mixture at 85-95 °C under the inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base (K₃PO₄) B Add Catalyst: Pd(PPh₃)₄ A->B C Inert Atmosphere: Evacuate & Backfill (3x) D Add Degassed Solvent: 1,4-Dioxane/H₂O C->D E Heat & Stir: 85-95 °C D->E F Monitor Progress: TLC / LC-MS E->F G Cool to RT & Dilute F->G H Aqueous Work-up G->H I Dry, Filter & Concentrate H->I J Column Chromatography I->J

General experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of a wide array of biologically active molecules.[5][6] The reaction is sensitive to the choice of ligand, which is often a bulky, electron-rich phosphine.[7]

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of 2-Bromopyridines.

Catalyst Precursor (mol%) Ligand (mol%) Base Solvent Amine Temp (°C) Time (h) Approx. Yield (%) Notes
Pd(OAc)₂ (2) Xantphos (4) Cs₂CO₃ Toluene Aniline 110 12 75-85 Estimated yields based on typical outcomes for similar 2-bromopyridine substrates.[8]
Pd₂(dba)₃ (1.5) XPhos (3) NaOtBu Toluene Morpholine 100 8 80-95 Estimated yields based on typical outcomes for similar 2-bromopyridine substrates.[8]
Pd(OAc)₂ (2) BINAP (3) K₃PO₄ Dioxane Benzylamine 100 16 70-80 Estimated yields based on typical outcomes for similar 2-bromopyridine substrates.[8]

| Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | Diethylamine | 80 | 12 | 60-75 | Yield based on amination of 2-bromopyridines with volatile amines.[8] |

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.[5][8]

  • Catalyst Pre-formation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1.5-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.). Seal the vessel, evacuate, and backfill with an inert gas three times. Add anhydrous toluene and stir the mixture at room temperature for 10-15 minutes.

  • Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Purification A Combine Pd Precursor, Ligand, and Base B Inert Atmosphere (Evacuate & Backfill 3x) A->B C Add Anhydrous Solvent & Stir (Catalyst Pre-formation) B->C D Add this compound and Amine C->D E Heat to 80-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool, Dilute & Wash F->G H Dry, Filter & Concentrate G->H I Column Chromatography H->I

Experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic rings.[1] This reaction is typically co-catalyzed by a copper(I) salt.

Table 3: Catalyst System for Sonogashira Coupling of 2-Bromopyridines.

Catalyst Precursor (mol%) Co-catalyst (mol%) Ligand (mol%) Base Solvent Coupling Partner Temp (°C) Approx. Yield (%) Notes

| PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Piperidine | DMF | Terminal alkyne | RT - 100 | 81-96 | Yields are for the coupling of various 2-amino-3-bromopyridines with terminal alkynes.[9] |

This is a representative procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), Copper(I) iodide (CuI, 4 mol%), and Triphenylphosphine (PPh₃, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF and a base such as piperidine. Then, add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the final product by column chromatography.

Sonogashira_Cycle Pd(0)L2 Pd(0)L₂ Ox. Add. Oxidative Addition Pd(0)L2->Ox. Add. Ar-X Pd(II) Complex Ar-Pd(II)-X(L₂) Ox. Add.->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-C≡CR Alkyne Complex Ar-Pd(II)-C≡CR(L₂) Transmetalation->Alkyne Complex Red. Elim. Reductive Elimination Alkyne Complex->Red. Elim. Red. Elim.->Pd(0)L2 Product Ar-C≡CR Red. Elim.->Product Cu Cycle Copper Cycle Cu Cycle->Transmetalation

Simplified catalytic cycle for Sonogashira coupling.

References

The Strategic Advantage of 2-Bromo-3-methylpyridin-4-amine in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of novel pharmaceuticals and agrochemicals. Among these, 2-Bromo-3-methylpyridin-4-amine emerges as a particularly advantageous building block for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a distinct combination of reactivity, selectivity, and molecular diversity potential that sets it apart from other pyridine isomers. This guide provides an objective comparison of this compound with other relevant pyridines, supported by established chemical principles and extrapolated experimental data, to inform strategic decisions in synthetic chemistry and drug design.

Physicochemical and Reactivity Profile: A Comparative Overview

The arrangement of the bromo, methyl, and amino groups on the pyridine ring of this compound dictates its unique physicochemical properties and reactivity. A comparison with other exemplary pyridines highlights its strategic value.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Reactivity Features
This compound C₆H₇BrN₂187.04~308 at 760 mmHg[1]Facile participation in cross-coupling reactions at the 2-position; the 4-amino group can direct metallation or be a site for further functionalization.
2-Bromo-4-methylpyridineC₆H₆BrN172.02Not widely reportedThe bromine at the 2-position is reactive in cross-coupling reactions. The absence of the amino group alters the electronic properties and potential for hydrogen bonding.[2]
2-Amino-5-bromo-4-methylpyridineC₆H₇BrN₂187.04Not widely reportedThe bromine at the 5-position is readily displaced in various cross-coupling reactions. The 2-amino group activates the ring and provides a site for further reactions.[3]
2-Amino-3-bromo-4-methylpyridineC₆H₇BrN₂187.04Not widely reportedThe bromine at the 3-position is sterically hindered by the adjacent amino and methyl groups, potentially requiring more forcing reaction conditions for cross-coupling.[4]

The "Bromo" Advantage in Cross-Coupling Reactions

A significant advantage of utilizing brominated pyridines, such as this compound, over their chloro- or fluoro-analogs lies in the inherent reactivity of the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, facilitating the oxidative addition step, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enhanced reactivity often translates to:

  • Milder Reaction Conditions: Reactions can often be performed at lower temperatures.

  • Higher Yields: More efficient coupling leads to better product yields.

  • Broader Catalyst Scope: A wider range of palladium catalysts can be effectively employed.

Strategic Positioning of Substituents in this compound

The specific arrangement of substituents in this compound offers distinct advantages:

  • Unhindered Bromo Group: The bromine at the 2-position is sterically accessible, promoting efficient oxidative addition in cross-coupling reactions. This is in contrast to isomers like 2-Amino-3-bromo-4-methylpyridine, where the bromine is flanked by two substituents.[4]

  • Activating Amino Group: The 4-amino group is a strong electron-donating group, which can activate the pyridine ring towards electrophilic substitution and modulate the reactivity of the bromo group.

  • Methyl Group Influence: The 3-methyl group provides steric bulk that can influence the regioselectivity of further reactions and provides a point for metabolic blocking in drug design.

Experimental Protocols

Detailed methodologies for key reactions involving brominated pyridines are crucial for reproducible research.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., XPhos, 0.04 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat to 80-110 °C with stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and logical relationships.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Catalyst, Base B Inert Atmosphere: Evacuate & Backfill with N₂/Ar A->B C Add Degassed Solvent B->C D Heat & Stir (80-100 °C, 12-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Wash & Dry F->G H Concentrate G->H I Column Chromatography H->I J J I->J Final Product

Suzuki-Miyaura Cross-Coupling Experimental Workflow.

Signaling_Pathway_Inhibition cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, etc. C->D E Pyridine-based Kinase Inhibitor E->B Inhibition

Inhibition of a Kinase Signaling Pathway by a Pyridine-based Drug.

Applications in Drug Discovery and Agrochemicals

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets such as protein kinases.[5] Derivatives of this compound are valuable intermediates in the synthesis of:

  • Kinase Inhibitors: For the treatment of cancers and inflammatory diseases.

  • Antimicrobial Agents: As novel antibiotics and antifungal compounds.[5]

  • Agrochemicals: Including next-generation herbicides and pesticides.[5]

The strategic placement of the bromo, methyl, and amino groups on the pyridine ring allows for fine-tuning of the steric and electronic properties of the final compounds, which is critical for optimizing their efficacy and pharmacokinetic profiles.

References

Assessing the Purity of Synthesized 2-Bromo-3-methylpyridin-4-amine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized chemical entities is a cornerstone of reliable and reproducible research, particularly within the realms of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Bromo-3-methylpyridin-4-amine and its structural analogs. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to effectively evaluate the quality of these critical pyridine-based building blocks.

Substituted pyridines, such as this compound, are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents, including kinase inhibitors for cancer therapy. The presence of impurities, even in trace amounts, can significantly alter the biological activity and safety profile of the final drug substance. Therefore, a multi-pronged analytical approach is essential for the unambiguous identification and quantification of the main component and any process-related impurities.

Comparison of Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is indispensable for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural information and confirmation of identity.

Analytical TechniquePrincipleInformation ObtainedKey AdvantagesCommon Limitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorption.Purity percentage, quantification of non-volatile impurities.High resolution, excellent quantitative accuracy, and versatility for a wide range of compounds.Peak identification can be ambiguous without a reference standard.
¹H and ¹³C NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation of the main component, identification and quantification of impurities.Provides detailed structural information, enabling the identification of unknown impurities.Lower sensitivity compared to chromatographic methods for trace impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, elemental composition, and structural information from fragmentation patterns.High sensitivity and specificity, provides molecular weight information.Isomers may not be distinguishable by mass alone; often coupled with a separation technique (e.g., GC or LC).

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. The following are representative protocols that can be adapted for this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are used. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common.

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent. For LC-MS, the sample is prepared as in the HPLC protocol.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Purity Data for this compound and Analogs

The following tables summarize expected and reported purity data for the target compound and selected analogs.

Table 1: Purity Data for this compound and Analogs

CompoundCAS NumberTypical Purity (%)Analytical Method(s)
This compound79055-61-1>95HPLC, GC
2-Amino-5-bromo-4-methylpyridine98198-48-2>98HPLC
3-Amino-2-bromo-4-picoline126325-50-6>97GC

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonThis compound2-Amino-5-bromo-4-methylpyridine
Pyridine H~7.8 (d), ~6.5 (d)~8.0 (s), ~6.4 (s)
Methyl H~2.2 (s)~2.3 (s)
Amino H~4.5 (br s)~4.5 (br s)

Table 3: Expected Mass Spectrometry Fragmentation

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound186/188171/173 (loss of CH₃), 107 (loss of Br)
2-Amino-5-bromo-4-methylpyridine186/188171/173 (loss of CH₃), 107 (loss of Br)

Visualizing Experimental Workflows and Biological Context

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the biological relevance of these compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Quality Control synthesis Synthesis of Pyridine Analog purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC-UV Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms pass Purity > 95% hplc->pass fail Purity < 95% hplc->fail nmr->pass ms->pass fail->purification Repurify

A flowchart illustrating the general workflow for the synthesis, purification, and purity assessment of pyridine analogs.

Many aminopyridine derivatives serve as crucial scaffolds for the development of kinase inhibitors. For instance, analogs of these compounds have been utilized in the synthesis of inhibitors targeting the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia (CML).[1][2] The following diagram illustrates a simplified Bcr-Abl signaling pathway and the point of intervention for such inhibitors.

bcr_abl_pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation Inhibitor Kinase Inhibitor (e.g., derived from aminopyridine scaffold) Inhibitor->BCR_ABL Inhibits

A simplified diagram of the Bcr-Abl signaling pathway, a key target for kinase inhibitors developed from aminopyridine scaffolds.

By employing a combination of these robust analytical techniques and understanding the potential biological applications, researchers can ensure the quality and integrity of synthesized this compound analogs, thereby facilitating the advancement of drug discovery and development programs.

References

reactivity comparison between 2-Bromo-3-methylpyridin-4-amine and its chloro analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of drug discovery and development, the functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Substituted pyridines, in particular, are privileged structures found in a vast array of pharmaceuticals. The choice of starting materials for the synthesis of these complex molecules is critical, with halogenated pyridines serving as versatile building blocks. This guide provides an objective comparison of the reactivity of two key synthetic intermediates: 2-Bromo-3-methylpyridin-4-amine and its chloro analog, 2-Chloro-3-methylpyridin-4-amine. The focus is on their performance in widely used palladium-catalyzed cross-coupling reactions, supported by established chemical principles and analogous experimental data.

General Principles of Reactivity

The reactivity of 2-halo-3-methylpyridin-4-amines is primarily governed by the nature of the carbon-halogen (C-X) bond. This dictates their suitability for different classes of reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of a palladium(0) catalyst to the C-X bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F.[1] This is because the C-X bond strength decreases down the group, making the C-Br bond weaker and more susceptible to cleavage by the palladium catalyst than the C-Cl bond.[1] Consequently, this compound is expected to be the more reactive substrate in these transformations, often allowing for milder reaction conditions and lower catalyst loadings.

Nucleophilic Aromatic Substitution (SNAr): In contrast, for SNAr reactions, the reactivity trend is often the reverse: F > Cl > Br > I. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. The more electronegative the halogen, the better it can stabilize the negative charge in the transition state (Meisenheimer complex), making it a better leaving group in this context. Therefore, 2-Chloro-3-methylpyridin-4-amine is generally expected to be more reactive than its bromo counterpart in SNAr reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

While direct, side-by-side quantitative data for this compound and its chloro analog under identical conditions is not extensively documented, a comparative analysis can be drawn from studies on analogous halopyridines. The bromo-derivative consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions.[1]

Reaction TypeParameterThis compound2-Chloro-3-methylpyridin-4-amineRationale
General Relative Reactivity HigherLowerThe weaker C-Br bond facilitates faster oxidative addition, which is often the rate-determining step.[1]
Suzuki-Miyaura Coupling Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 2-5 mol%) and often requires more specialized ligands.The higher reactivity of the C-Br bond requires less catalytic activation.
Typical Reaction Temperature Room temperature to moderate heat (e.g., 80-100 °C)Moderate to high heat (e.g., 100-120 °C)The higher activation energy for C-Cl bond cleavage necessitates more thermal energy.
Expected Yield Good to excellentFair to good (highly dependent on the catalyst system)More efficient conversion is typically achieved with the more reactive bromo-substrate.
Buchwald-Hartwig Amination Typical Catalyst System Standard Pd catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with common phosphine ligands (e.g., BINAP, Xantphos).[2][3]Requires more active catalysts with specialized, electron-rich, and bulky ligands (e.g., XPhos, SPhos) to facilitate C-Cl bond activation.[4]The stronger C-Cl bond necessitates a more robust catalyst system.
Reaction Time Generally shorterGenerally longerFaster oxidative addition leads to a more rapid catalytic turnover.
Expected Yield Good to excellentModerate to goodThe enhanced reactivity of the bromo-intermediate typically leads to higher yields.[2]
Sonogashira Coupling Copper Co-catalyst Often effective with standard Cu(I) co-catalysts.[5][6]May require optimization of the copper source or "copper-free" conditions to avoid side reactions at higher temperatures.Milder conditions for the bromo-substrate are less prone to side reactions like Glaser coupling.[6]
Reaction Temperature Room temperature to mild heat (e.g., 40-80 °C)Mild to moderate heat (e.g., 60-100 °C)C-Cl bond activation is more challenging and requires more energy.
Expected Yield Good to excellentFair to goodThe reactivity of the aryl halide follows the trend I > Br > Cl.[7]

Experimental Protocols

The following are representative protocols for key palladium-catalyzed cross-coupling reactions. These may require optimization for specific substrates.

Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of analogous 2-bromopyridines.[8][9]

Reagents:

  • 2-Halo-3-methylpyridin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for bromo; Pd(OAc)₂/SPhos, 2-4 mol% for chloro)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DMF/water 1:1)[10]

Procedure:

  • To a Schlenk flask, add the 2-halo-3-methylpyridin-4-amine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of 2-bromopyridines.[2][3]

Reagents:

  • 2-Halo-3-methylpyridin-4-amine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the 2-halo-3-methylpyridin-4-amine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture with stirring at the appropriate temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Sonogashira Coupling

This protocol is a representative procedure for the Sonogashira coupling of halopyridines.[5][6]

Reagents:

  • 2-Halo-3-methylpyridin-4-amine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 3-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halo-3-methylpyridin-4-amine, palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Visualizing the Workflow and Catalytic Cycle

To aid in experimental design and understanding, the following diagrams illustrate a logical workflow for comparing the reactivity of the two compounds and a generalized catalytic cycle for a Suzuki-Miyaura coupling.

G cluster_start Starting Materials cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_analysis Analysis and Comparison A This compound C Suzuki-Miyaura Coupling A->C D Buchwald-Hartwig Amination A->D E Sonogashira Coupling A->E B 2-Chloro-3-methylpyridin-4-amine B->C B->D B->E F Monitor Reaction Progress (TLC, LC-MS) C->F D->F E->F G Determine Reaction Yield (%) F->G H Compare Reactivity (Reaction Time, Temp., Catalyst Loading) G->H I Select Optimal Substrate for Synthesis H->I

Caption: Logical workflow for comparing the reactivity of 2-bromo- and 2-chloro-3-methylpyridin-4-amine.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex Ar-X transmetalation Transmetalation Complex pd_complex->transmetalation R-B(OR)₂ Base product_complex Product Complex transmetalation->product_complex Ar-Pd(II)-R product_complex->pd0 Reductive Elimination Product Coupled Product (Ar-R) Ar_X Aryl Halide (Ar-X) Boronic_ester Boronic Ester (R-B(OR)₂)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and its chloro analog is highly dependent on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the more reactive and often preferred substrate, allowing for milder conditions, lower catalyst loadings, and potentially higher yields. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analog is expected to be more reactive. Researchers should carefully consider these intrinsic reactivity differences when designing synthetic routes to optimize reaction conditions and achieve their desired target molecules efficiently.

References

Validating the Structure of Novel Compounds from 2-Bromo-3-methylpyridin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and structural validation of novel compounds derived from the versatile building block, 2-Bromo-3-methylpyridin-4-amine. While this starting material holds significant potential for the generation of diverse molecular architectures, particularly for applications in medicinal chemistry, publicly available data on its specific reaction products is limited. Therefore, this guide leverages detailed experimental data from closely related structural analogs to provide a robust and objective comparison of synthetic outcomes and validation techniques.

The primary focus of this guide is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. By reacting this compound with various arylboronic acids, a library of novel 2-aryl-3-methylpyridin-4-amine derivatives can be synthesized. This guide will detail the experimental protocols for these syntheses and the subsequent structural elucidation using modern spectroscopic techniques.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The following table summarizes the expected yields for the synthesis of various 2-aryl-3-methylpyridin-4-amines, based on data from analogous reactions with structurally similar aminobromopyridines. The reaction conditions are outlined in the detailed experimental protocols provided below.

Arylboronic AcidExpected ProductExpected Yield (%)
Phenylboronic acid3-methyl-2-(phenyl)pyridin-4-amine80-90%
4-Methylphenylboronic acid3-methyl-2-(p-tolyl)pyridin-4-amine78-88%
4-Methoxyphenylboronic acid2-(4-methoxyphenyl)-3-methylpyridin-4-amine82-92%
4-Chlorophenylboronic acid2-(4-chlorophenyl)-3-methylpyridin-4-amine75-85%
4-Fluorophenylboronic acid2-(4-fluorophenyl)-3-methylpyridin-4-amine77-87%

Structural Validation Data

The structural confirmation of the newly synthesized compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table provides expected spectroscopic data for a representative product, 3-methyl-2-(p-tolyl)pyridin-4-amine, based on the analysis of analogous compounds.

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.80-7.90 (d, 1H, Ar-H), 7.20-7.30 (d, 2H, Ar-H), 7.10-7.20 (d, 2H, Ar-H), 6.60-6.70 (d, 1H, Ar-H), 4.50-4.60 (br s, 2H, NH₂), 2.35-2.45 (s, 3H, Ar-CH₃), 2.10-2.20 (s, 3H, Py-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 158.0, 150.0, 148.0, 138.0, 135.0, 129.5, 128.5, 122.0, 108.0, 21.0, 18.0
Mass Spec. (ESI+)m/z 199.12 [M+H]⁺

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar bromopyridine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Thoroughly degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR:

    • Acquire the spectrum using a standard proton pulse sequence.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR:

    • Acquire the spectrum using a standard proton-decoupled carbon pulse sequence.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data with appropriate phasing and baseline correction.

Protocol for Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a dilute solution of the purified compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution may be directly infused into the mass spectrometer or injected via an LC system.

Data Acquisition (ESI-TOF or ESI-QTOF):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for these amine-containing compounds.

  • Mass Range: Acquire data over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).

  • Analysis: Identify the protonated molecular ion peak ([M+H]⁺) and compare the measured accurate mass to the calculated exact mass of the expected product to confirm its elemental composition.

Visualizations

Synthetic_Pathway This compound This compound Pd(PPh3)4_K2CO3 Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90-100 °C This compound->Pd(PPh3)4_K2CO3 Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Pd(PPh3)4_K2CO3 Novel_Compound 2-Aryl-3-methylpyridin-4-amine Pd(PPh3)4_K2CO3->Novel_Compound

Caption: Synthetic pathway for novel compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS) Purification->MS_Analysis Data_Analysis Structure Confirmation NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis

Caption: Experimental workflow for synthesis and validation.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Novel_Compound Novel Pyridine Derivative (Kinase Inhibitor) Novel_Compound->Kinase_B

Caption: Representative signaling pathway inhibition.

A Comparative Guide to the Performance of 2-Bromo-3-methylpyridin-4-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, 2-Bromo-3-methylpyridin-4-amine presents itself as a versatile intermediate. This guide provides an objective comparison of its performance in various palladium-catalyzed cross-coupling reactions, juxtaposed with alternative reagents, and supported by experimental data derived from closely related analogues.

Theoretical Reactivity and Comparison with Isomeric Alternatives

The reactivity of a bromopyridine in palladium-catalyzed cross-coupling is significantly influenced by the position of the bromine atom relative to the nitrogen and other substituents. The electron-withdrawing nature of the pyridine nitrogen generally activates the C-Br bond towards oxidative addition, the rate-determining step in many catalytic cycles.

In the case of this compound, the bromine atom is at the C-2 position, ortho to the nitrogen. This position is electronically activated. However, the proximity of the nitrogen's lone pair can sometimes lead to coordination with the palladium catalyst, potentially inhibiting the reaction. The presence of the methyl group at C-3 and the amino group at C-4 also modulate the electronic and steric environment. The electron-donating amino group at the para-position (C-4) to the nitrogen further influences the ring's electron density.

Compared to its isomers, the reactivity trend in palladium-catalyzed cross-coupling reactions generally follows: 4-bromopyridines > 2-bromopyridines > 3-bromopyridines.[1] 4-Bromopyridines exhibit the highest reactivity due to strong electronic activation from the para-nitrogen.[1] 3-Bromopyridines are the least reactive and often necessitate more forcing conditions to achieve comparable yields.[1] Therefore, this compound is expected to be a reactive substrate, though potentially requiring specific ligand selection to mitigate catalyst inhibition by the adjacent nitrogen.

One key consideration for aminobromopyridines is the potential for the amino group to interfere with the catalytic cycle. For some isomers, particularly those where the amino group is in close proximity to the reaction center, protection of the amine may be necessary to achieve high yields, especially in Suzuki-Miyaura reactions.[2]

Performance in Key Coupling Reactions: A Comparative Overview

While specific experimental data for this compound is not extensively available in public literature, we can extrapolate its expected performance based on data from its isomers and other closely related aminobromopyridines. The following tables summarize typical reaction conditions and yields for various coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, it allows for the introduction of aryl and heteroaryl moieties.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (MW)0.5~81[3]Data for 2-Bromo-4-methylpyridine.
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-24>85[3]Data for 2-Bromo-4-methylpyridine.
Various Arylboronic AcidsPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001295[4]Data for a bromopyridine derivative.
Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation, enabling the synthesis of substituted aminopyridines.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1008~92[5]Data for 2-Bromo-4-methylpyridine.
Volatile AminesPd(OAc)₂ / dpppNaOtBuToluene801455-98[6]Reaction performed in a sealed tube.
Primary/Secondary AminesPd(OAc)₂ / LigandNaOtBuToluene80-110-Good to Excellent[7]General conditions for 2-Amino-5-bromo-4-methylpyridine.
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.

Table 3: Representative Conditions and Yields for Sonogashira Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606~88[5]Data for 2-Bromo-4-methylpyridine.
Various AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003up to 96[8]Data for 2-amino-3-bromopyridines.
Heck Coupling

The Heck reaction allows for the introduction of vinyl and substituted vinyl groups.

Table 4: Representative Conditions and Yields for Heck Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10018~75[5]Data for 2-Bromo-4-methylpyridine.
Various AlkenesPd(OAc)₂ / P(o-tol)₃Et₃NDMF10024Good[9]Data for 2-Amino-5-bromo-4-methylpyridine.
Stille Coupling

The Stille coupling creates C-C bonds by reacting with an organostannane.

Table 5: Representative Conditions and Yields for Stille Coupling

Coupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene11012-24Good[5]Data for 2-Bromo-4-methylpyridine.
(2-Thienyl)tributylstannanePd(PPh₃)₄-Toluene or DMF80-10012-24Good[9]Data for 2-Amino-5-bromo-4-methylpyridine.

Experimental Protocols

Detailed methodologies for key coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[10][11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[10][11]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 90-120 °C) for the specified time (usually 12-18 hours).[5][10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[5][10]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., BINAP or dppp, 1.5-10 mol%), and a strong base (e.g., NaOtBu, 1.4-2.0 equiv).[12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.[12]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. Stir for 10-15 minutes for catalyst pre-formation. Then, add this compound (1.0 equiv) and the amine coupling partner (1.2-1.5 equiv).[12]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz illustrate a typical cross-coupling workflow and the catalytic cycle for a Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow for Cross-Coupling reagents Combine Bromopyridine, Coupling Partner, Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)L2 pd2_complex [Ar-Pd(II)-Br]L2 pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_complex [Ar-Pd(II)-R]L2 pd2_complex->transmetalation_complex Transmetalation (R-B(OH)2 + Base) transmetalation_complex->pd0 Reductive Elimination product_complex Product transmetalation_complex->product_complex

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Based on the reactivity trends of its isomers, it is expected to perform well in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. While the proximity of the C-2 bromine to the pyridine nitrogen may necessitate careful selection of ligands to avoid catalyst inhibition, the electronic activation provided by this position suggests that high yields are attainable under optimized conditions. For reactions like the Suzuki-Miyaura coupling, protection of the C-4 amino group may be a beneficial strategy to consider. The provided protocols and comparative data for analogous compounds offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the safe disposal of 2-Bromo-3-methylpyridin-4-amine (CAS No. 79055-61-1), a halogenated pyridine derivative. Adherence to these procedures is crucial to mitigate risks and ensure regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on safety data for closely related isomers and general principles for handling halogenated aromatic amines. It is imperative to treat this compound as hazardous.

Immediate Safety and Hazard Information

Based on data from analogous compounds, this compound should be handled with caution. The primary anticipated hazards include skin and eye irritation, potential respiratory irritation, and harm if swallowed.[1][2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.

PPE ItemSpecification
Gloves Chemically resistant nitrile or butyl rubber gloves
Eye Protection Safety glasses with side-shields or chemical goggles
Protective Clothing A standard laboratory coat
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] If dust generation is possible, a NIOSH-approved N95 dust mask is recommended.

Experimental Protocol: Disposal Procedure

The following protocol details the necessary steps for the safe disposal of this compound and any contaminated materials.

Waste Segregation and Collection

1.1. Characterize as Hazardous Waste: All waste containing this compound, including the pure compound, reaction byproducts, and contaminated materials (e.g., weighing paper, gloves, and pipette tips), must be classified as hazardous chemical waste.[4]

1.2. Use Designated Containers: Collect all waste in a designated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[1] The container must have a secure, sealable lid.

1.3. Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Irritant," "Toxic").[4]

1.4. Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents and acids.[1][5] Halogenated waste should be kept separate from non-halogenated waste to facilitate proper disposal and manage costs.[6][7]

Waste Accumulation and Storage

2.1. Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1] This area should be away from general laboratory traffic.

2.2. Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]

2.3. Adhere to Limits: Be mindful of institutional and regulatory limits on the quantity of hazardous waste that can be accumulated and the time frame for its storage before disposal.[4]

Final Disposal

3.1. Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

3.2. Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1]

3.3. Prohibited Disposal Methods: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in the regular trash.[1][4]

Quantitative Data Summary

The following table summarizes key safety and hazard data extrapolated from closely related compounds. This information is critical for conducting a thorough risk assessment prior to handling and disposal.

PropertyValueReference Compounds
Hazard Statements H315, H319, H335 (assumed)2-Amino-5-bromo-4-methylpyridine, 2-Bromo-3-methylpyridine
Signal Word Warning (assumed)2-Amino-5-bromo-4-methylpyridine, 2-Bromo-3-methylpyridine
GHS Pictogram Irritant (assumed)2-Amino-5-bromo-4-methylpyridine
Incompatible Materials Strong oxidizing agents, Strong acids3-Bromo-4-methylpyridine, 2-Amino-4-methylpyridine

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Final Disposal cluster_3 Prohibited Actions A Don Appropriate PPE B Characterize Waste as Hazardous A->B C Segregate Halogenated Waste B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Area D->E F Use Secondary Containment E->F G Adhere to Accumulation Limits F->G H Contact EHS or Licensed Contractor G->H I Maintain Disposal Records H->I J NO Drain Disposal K NO Trash Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 2-Bromo-3-methylpyridin-4-amine, tailored for professionals in research, scientific, and drug development fields. Adherence to these guidelines is paramount for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

PPE ItemSpecification
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Eye Protection Safety goggles or a face shield must be worn to prevent eye contact.[6]
Skin and Body A laboratory coat is required to prevent skin exposure.[7]
Respiratory In situations where dust or aerosols may be generated, a NIOSH-approved N95 dust mask or equivalent respirator is necessary.[2][7]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols.[8]

  • Spill Management: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, carefully sweep up solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1] For liquid spills, absorb with an inert material and place in the hazardous waste container.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory.[9]

Storage:

  • Store in a tightly closed, properly labeled container.[4]

  • Keep the container in a cool, dry, and well-ventilated place.[5][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Designated Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste, including contaminated disposables like gloves and weighing papers.[1] The container should be made of a compatible material and have a secure lid.[1]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]

Disposal Procedure:

  • Collection: Once the hazardous waste container is full or ready for disposal, seal it securely.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[1][3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh and Transfer prep_area->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate disposal_collect Collect Hazardous Waste handling_experiment->disposal_collect cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_decontaminate->disposal_collect disposal_store Store in Designated Area disposal_collect->disposal_store disposal_professional Arrange Professional Disposal disposal_store->disposal_professional

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.